1-(3,4-Dichlorophenyl)-3-hydroxyurea
Description
The exact mass of the compound 1-(3,4-Dichlorophenyl)-3-hydroxyurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-3-hydroxyurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-3-hydroxyurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
31225-17-9 |
|---|---|
Molecular Formula |
C7H6Cl2N2O2 |
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |
InChI Key |
VKYZMAVGJARVPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NO)Cl)Cl |
Other CAS No. |
31225-17-9 |
Origin of Product |
United States |
Foundational & Exploratory
1-(3,4-Dichlorophenyl)-3-hydroxyurea synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
This guide provides a comprehensive, technically detailed protocol for the laboratory-scale synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis. The structure herein is designed to follow the logical flow of a research and development campaign, from theoretical conceptualization to final product verification.
Introduction and Significance
1-(3,4-Dichlorophenyl)-3-hydroxyurea is a substituted urea derivative. This class of compounds is of significant interest in agrochemicals and pharmacology. The parent structure is closely related to highly effective herbicides such as Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), which function by inhibiting photosynthesis at the photosystem II level[1][2]. The introduction of a hydroxyurea moiety, a known inhibitor of the enzyme ribonucleotide reductase[3][4], suggests potential applications in medicinal chemistry and as a novel bioactive agent.
The synthesis of such target molecules requires a robust and reproducible methodology. This guide details a two-step synthetic pathway that proceeds through a highly reactive isocyanate intermediate, a cornerstone strategy in urea synthesis[5]. Mastery of this protocol provides a foundational method for creating a library of related urea derivatives for further study.
Core Synthesis Strategy and Reaction Mechanism
The synthesis is logically approached in two primary stages:
-
Formation of the Isocyanate Intermediate: 3,4-dichloroaniline is converted into the highly electrophilic 3,4-dichlorophenyl isocyanate. This is achieved by reacting the aniline with a phosgene equivalent. For enhanced laboratory safety, this protocol utilizes triphosgene (bis(trichloromethyl) carbonate) as a solid, more manageable alternative to gaseous phosgene[5].
-
Urea Formation: The isocyanate intermediate is then subjected to nucleophilic attack by the terminal amino group of hydroxyurea. This reaction is typically rapid and high-yielding, forming the stable urea linkage and yielding the final product.
dot
Caption: The two-step synthesis pathway for 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
Critical Safety and Hazard Management
A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this protocol. The primary risks are associated with the starting materials and intermediates.
-
3,4-Dichloroaniline (DCA): This compound is toxic if swallowed, inhaled, or absorbed through the skin[6][7]. It is a suspected skin sensitizer and is very toxic to aquatic life[6][8]. Chronic exposure may lead to the formation of methemoglobin, reducing the blood's oxygen-carrying capacity[8][9].
-
Triphosgene: As a stable, solid precursor to phosgene, triphosgene must be handled with extreme caution. Upon contact with moisture, heat, or nucleophiles, it can decompose to release highly toxic phosgene gas.
-
Solvents: Toluene and other organic solvents used are flammable and carry inhalation risks.
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving 3,4-dichloroaniline and triphosgene must be performed inside a certified chemical fume hood with robust airflow[10].
-
Personal Protective Equipment (PPE): At a minimum, this includes a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles[7][8].
-
Inert Atmosphere: The reaction involving triphosgene is sensitive to moisture and should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the premature release of phosgene.
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Avoid discharging any materials containing DCA into drains[7].
-
Spill Response: In case of a spill, evacuate the area. For small solid spills, dampen the material with 60-70% ethanol before carefully transferring to a sealed waste container[9].
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and assumes the availability of standard organic chemistry laboratory equipment.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Supplier Example | Notes |
| 3,4-Dichloroaniline | ≥98% | 162.02 | Sigma-Aldrich, Apollo Scientific | |
| Triphosgene | ≥98% | 296.75 | Sigma-Aldrich | Handle with extreme caution in a fume hood. |
| Hydroxyurea | ≥98% | 76.06 | Sigma-Aldrich | |
| Triethylamine (TEA) | ≥99%, anhydrous | 101.19 | Sigma-Aldrich | Use freshly distilled or from a sealed bottle. |
| Toluene | Anhydrous | 92.14 | Sigma-Aldrich | |
| Acetonitrile | Anhydrous | 41.05 | Sigma-Aldrich | |
| Diethyl Ether | ACS Grade | 74.12 | Fisher Scientific | For washing/purification. |
| Hydrochloric Acid (HCl) | 1 M solution | 36.46 | VWR | For workup. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | Fisher Scientific | For drying organic layers. |
Step-by-Step Synthesis Procedure
dot
Caption: The overall experimental workflow from preparation to final product analysis.
Part A: Synthesis of 3,4-Dichlorophenyl Isocyanate Intermediate
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagent Charging: In the fume hood, charge the flask with 3,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) and anhydrous toluene (150 mL).
-
Triphosgene Addition: Prepare a solution of triphosgene (e.g., 7.3 g, 24.7 mmol, 0.4 equivalents) in anhydrous toluene (50 mL). Causality Note: Using slightly less than stoichiometric triphosgene ensures complete consumption of this hazardous reagent, with unreacted aniline being easier to remove in later stages.
-
Reaction: Gently heat the aniline solution to reflux (approx. 110°C). Add the triphosgene solution dropwise over 1 hour. After the addition is complete, maintain the reflux for an additional 2-3 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small, quenched aliquot for IR spectroscopy, observing the disappearance of the N-H stretches of the aniline and the appearance of the strong isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹.
-
Workup: Cool the reaction mixture to room temperature. The isocyanate can be used directly in the next step as a solution in toluene to avoid isolation of the hazardous intermediate. Alternatively, the solvent can be carefully removed under reduced pressure.
Part B: Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
-
Setup: In a separate flask under a nitrogen atmosphere, dissolve hydroxyurea (e.g., 5.1 g, 67.9 mmol, 1.1 equivalents) in anhydrous acetonitrile (100 mL). Causality Note: A slight excess of hydroxyurea ensures the complete conversion of the isocyanate intermediate.
-
Reaction: Cool the hydroxyurea solution in an ice bath (0°C). Slowly add the toluene solution of 3,4-dichlorophenyl isocyanate from Part A via a cannula or dropping funnel over 30 minutes.
-
Precipitation: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The product will often precipitate out of the solution as a white or off-white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold acetonitrile and then diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the crude 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
Purification and Analytical Characterization
Purification is critical to obtaining a product of high purity for subsequent biological testing or analysis.
Purification
Recrystallization is the preferred method for purification.
-
Solvent System: A mixture of ethanol and water is a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.
-
Procedure: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry in a vacuum oven.
Analytical Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques.
| Analytical Technique | Expected Result / Observation |
| Appearance | White to off-white crystalline solid[11]. |
| Melting Point | Expected to be a sharp melting point, distinct from starting materials. |
| ¹H NMR (400 MHz, DMSO-d₆) | - Aromatic protons (3H) in the δ 7.2-7.8 ppm range. - Urea N-H protons (2H) as broad singlets. - Hydroxyl O-H proton (1H) as a broad singlet. |
| FT-IR (KBr Pellet, cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O (urea carbonyl) stretch around 1640-1680 cm⁻¹. - Aromatic C=C stretches around 1470-1600 cm⁻¹. - C-Cl stretches around 1000-1100 cm⁻¹. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z = 221.0, corresponding to the molecular formula C₇H₇Cl₂N₂O₂[12]. |
| Purity (HPLC) | >95% purity is typically desired for biological assays. |
References
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University of Hertfordshire. (n.d.). Diuron (Ref: DPX 14740). AERU. [Link]
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INCHEM. (n.d.). ICSC 0144 - 3,4-DICHLOROANILINE. [Link]
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National Center for Biotechnology Information. (n.d.). Diuron. PubChem Compound Summary for CID 3120. [Link]
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Dr.Oracle. (2025, June 20). What is the mechanism of action of hydroxyurea?[Link]
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Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. [Link]
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Wikipedia. (n.d.). Hydroxycarbamide. [Link]
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Agrawal, R. K., et al. (2014). Hydroxyurea in Sickle Cell Disease: Drug Review. Indian Journal of Hematology and Blood Transfusion, 30(2), 91–96. [Link]
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PubChem. (n.d.). Urea, n-(3,4-dichlorophenyl)-n'-hydroxy-. [Link]
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ResearchGate. (n.d.). Mechanism of action of hydroxyurea. [Link]
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Santos, S. S., et al. (2020). Qualitative Analysis of Hydroxyurea. Drug Analytical Research, 4(1), 18-21. [Link]
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ResearchGate. (n.d.). The absorption spectra of a isolated diuron and b intermediates and products formed from the initial reaction of diuron with OH radical. [Link]
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National Toxicology Program. (2018, June 10). Executive Summary of Safety and Toxicity Information: 3,3',4,4'-Tetrachloroazobenzene. [Link]
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Wikipedia. (n.d.). 3,4-Dichloroaniline. [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-(3,4-dichlorophenyl)-3-phenylurea Properties. CompTox Chemicals Dashboard. [Link]
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ResearchGate. (2026, February 10). Qualitative Analysis of Hydroxyurea. [Link]
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National Center for Biotechnology Information. (n.d.). 1-(2,4-Dichlorophenyl)-3-hydroxyurea. PubChem Compound Summary for CID 4295489. [Link]
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ResearchGate. (2019, October 4). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl.... [Link]
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Monteiro, M., et al. (2006). Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps. Environment and Toxicology, 21(2), 191-197. [Link]
- Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.
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ResearchGate. (n.d.). 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a derivative of the well-established anti-neoplastic and antiviral agent, hydroxyurea. Drawing upon the extensive body of research on the parent compound, this document elucidates the core biochemical and cellular processes modulated by this class of molecules. The guide delves into the primary enzymatic target, the downstream consequences on DNA synthesis and cell cycle progression, and other pleiotropic effects that contribute to its therapeutic potential. Furthermore, this guide explores the anticipated influence of the 3,4-dichlorophenyl moiety on the compound's activity, providing a framework for its rational development and evaluation. Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in their investigation of this and related compounds.
Introduction: The Hydroxyurea Scaffold and its Therapeutic Significance
Hydroxyurea (HU), a simple monohydroxyl-substituted urea, has been a cornerstone of therapy for a range of neoplastic and non-neoplastic diseases for decades.[1][2] Its clinical applications include the treatment of chronic myeloproliferative disorders, sickle cell anemia, and certain cancers.[1][3][4] The therapeutic efficacy of hydroxyurea stems from its well-defined mechanism as an inhibitor of DNA synthesis.[5][6] As a derivative, 1-(3,4-Dichlorophenyl)-3-hydroxyurea is expected to share this fundamental mechanism, while the addition of the dichlorophenyl group may modulate its potency, selectivity, and pharmacokinetic properties. This guide will first dissect the established mechanism of the parent hydroxyurea and then extrapolate to the specific properties of the 1-(3,4-Dichlorophenyl) derivative.
Core Mechanism of Action: Inhibition of Ribonucleotide Reductase
The primary and most well-characterized mechanism of action of hydroxyurea and its derivatives is the inhibition of the enzyme ribonucleotide reductase (RNR).[1][7] RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[3][8]
The Structure and Function of Ribonucleotide Reductase
Mammalian RNR is a heterodimeric enzyme composed of two subunits, R1 (or α) and R2 (or β). The R1 subunit contains the catalytic site, while the R2 subunit houses a diferric-tyrosyl radical center that is essential for the catalytic activity of the enzyme.[9] This radical is crucial for initiating the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).
Mode of Inhibition by Hydroxyurea Derivatives
Hydroxyurea acts as a potent and specific inhibitor of the R2 subunit of RNR.[6] It is believed that hydroxyurea, after in vivo conversion to a nitroxide free radical, quenches the tyrosyl free radical at the active site of the R2 subunit.[6] This action inactivates the enzyme, thereby halting the production of dNDPs.[9] The depletion of the intracellular deoxyribonucleotide triphosphate (dNTP) pool is the direct and immediate consequence of RNR inhibition.[2][10]
Caption: Inhibition of Ribonucleotide Reductase by Hydroxyurea Derivatives.
Cellular Consequences of RNR Inhibition
The inhibition of RNR and the subsequent depletion of dNTPs trigger a cascade of cellular events, ultimately leading to the desired therapeutic effects.
S-Phase Specific Cell Cycle Arrest
The halt in DNA synthesis leads to the arrest of cells in the S-phase of the cell cycle.[3][5][9] This selective toxicity towards rapidly dividing cells is a hallmark of many anti-cancer agents. The reversibility of this inhibition has also made hydroxyurea a valuable tool for synchronizing cell cultures in laboratory settings.[9]
Induction of DNA Damage and Apoptosis
Prolonged exposure to hydroxyurea or treatment with high concentrations can lead to the accumulation of DNA strand breaks at stalled replication forks.[2][10] This DNA damage, if not adequately repaired, can trigger apoptotic cell death. Furthermore, hydroxyurea can inhibit DNA repair mechanisms, potentially synergizing with radiation or other DNA-damaging agents.[3][6]
Generation of Oxidative Stress
Recent studies have suggested that in addition to RNR inhibition, hydroxyurea can induce the production of reactive oxygen species (ROS).[2][3] This oxidative stress can contribute to DNA damage and the overall cytotoxic effects of the compound.
Pleiotropic Effects: The Role of Nitric Oxide (NO) Donation
Beyond its direct effects on DNA synthesis, hydroxyurea is known to be a nitric oxide (NO) donor. This property is particularly relevant to its use in the treatment of sickle cell disease.
Activation of Soluble Guanylyl Cyclase and Increased Fetal Hemoglobin
The donated NO can activate soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[11] This signaling pathway is implicated in the induction of fetal hemoglobin (HbF) expression.[3][11] Increased HbF levels in red blood cells can interfere with the polymerization of sickle hemoglobin, thereby reducing the incidence of vaso-occlusive crises in sickle cell patients.
Caption: Nitric Oxide Signaling Pathway of Hydroxyurea Derivatives.
The Influence of the 3,4-Dichlorophenyl Moiety: A Structure-Activity Relationship Perspective
While direct experimental data for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is limited in the public domain, we can hypothesize the influence of the 3,4-dichlorophenyl group based on established principles of medicinal chemistry.
-
Increased Lipophilicity: The dichlorophenyl group is significantly more lipophilic than the simple hydrogen atom in hydroxyurea. This increased lipophilicity may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency.
-
Altered Electronic Properties: The electron-withdrawing nature of the chlorine atoms can influence the electronic distribution within the molecule. This could affect the stability of the nitroxide radical intermediate, potentially modulating its reactivity with the tyrosyl radical of RNR.
-
Potential for Additional Interactions: The aromatic ring could engage in additional binding interactions within the active site of RNR or other off-target proteins, potentially altering the compound's selectivity profile.
-
Metabolic Stability: The chloro substituents may alter the metabolic profile of the compound, potentially leading to a longer half-life compared to the parent hydroxyurea.
Experimental Protocols for Evaluation
To rigorously characterize the mechanism of action of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a series of in vitro and in vivo experiments are recommended.
In Vitro RNR Inhibition Assay
Objective: To determine the potency of 1-(3,4-Dichlorophenyl)-3-hydroxyurea as an inhibitor of RNR.
Methodology:
-
Purify recombinant human RNR subunits (R1 and R2).
-
Pre-incubate the R2 subunit with varying concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
-
Initiate the RNR reaction by adding the R1 subunit, a ribonucleoside diphosphate substrate (e.g., CDP), and necessary cofactors.
-
Measure the production of the corresponding deoxyribonucleoside diphosphate (dCDP) over time using a suitable method, such as HPLC.
-
Calculate the IC50 value for RNR inhibition.
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.
Methodology:
-
Culture relevant cancer cell lines (e.g., leukemia, melanoma).
-
Treat the cells with a range of concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea for various time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using an MTS or similar metabolic assay.[12]
-
Evaluate apoptosis by flow cytometry using Annexin V and propidium iodide staining.
-
Analyze PARP cleavage by Western blotting as a marker of apoptosis.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Treat synchronized or asynchronously growing cells with the compound.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Caption: Experimental Workflow for In Vitro Evaluation.
Quantitative Data Summary
While specific data for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is not available, the following table provides a template for summarizing key quantitative parameters that should be determined experimentally.
| Parameter | 1-(3,4-Dichlorophenyl)-3-hydroxyurea | Hydroxyurea (Reference) |
| RNR IC50 (µM) | To be determined | Reported values vary |
| Cell Line X IC50 (µM) | To be determined | Reported values vary |
| Cell Line Y IC50 (µM) | To be determined | Reported values vary |
| % of Cells in S-Phase | To be determined | Reported values vary |
| Fold-Increase in Apoptosis | To be determined | Reported values vary |
Conclusion
1-(3,4-Dichlorophenyl)-3-hydroxyurea, as a derivative of hydroxyurea, is strongly predicted to exert its primary biological effects through the inhibition of ribonucleotide reductase, leading to S-phase cell cycle arrest and the induction of apoptosis in rapidly proliferating cells. The 3,4-dichlorophenyl moiety is likely to enhance its cellular uptake and potency. Further experimental validation is crucial to fully elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such investigations.
References
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Kos, I., et al. (2016). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. [Link]
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Kos, I., et al. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Acta Pharmaceutica, 63(2), 175-191. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
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Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10. [Link]
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Kumar, B., et al. (2015). Hydroxyurea in Sickle Cell Disease: Drug Review. Indian Journal of Hematology and Blood Transfusion, 31(3), 337-343. [Link]
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Wikipedia contributors. (2026). Hydroxycarbamide. Wikipedia. [Link]
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Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]
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Semantic Scholar. (2013). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Semantic Scholar. [Link]
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T3DB. (2014). Hydroxyurea (T3D4767). T3DB. [Link]
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Al-Absi, H. R., & Sivalingam, S. (2022). Mathematical Modeling of Hydroxyurea Therapy in Individuals with Sickle Cell Disease. Pharmaceuticals, 15(5), 609. [Link]
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ResearchGate. (2021). Mechanism of action of hydroxyurea. ResearchGate. [Link]
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Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109. [Link]
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ResearchGate. (2016). The Cell Killing Mechanisms of Hydroxyurea. ResearchGate. [Link]
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Gwizdała, A., & Brzeziński, K. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7674. [Link]
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Ware, R. E. (2010). Hydroxyurea therapy for sickle cell anemia. Hematology/oncology clinics of North America, 24(1), 17-37. [Link]
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Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(11), 109. [Link]
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PubChem. (n.d.). 1-(3,4-dichlorophenyl)-1-hydroxy-3-methylurea. PubChem. [Link]
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Technical Whitepaper: Pharmacological Profiling and Predicted Bioactivity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
The following technical guide details the pharmacological profile, predicted mechanism of action (MoA), and experimental validation strategies for 1-(3,4-Dichlorophenyl)-3-hydroxyurea .
Executive Summary
1-(3,4-Dichlorophenyl)-3-hydroxyurea is a lipophilic analogue of the antimetabolite Hydroxyurea (HU). Unlike standard HU, which is highly polar and rapidly cleared, the addition of the 3,4-dichlorophenyl moiety confers significant lipophilicity, altering its biodistribution and enzyme binding kinetics. This compound occupies a unique intersection in chemical biology: it is both a bioactive metabolite of phenylurea herbicides (e.g., Diuron) and a potent, redox-active inhibitor of metalloenzymes such as 5-Lipoxygenase (5-LOX) and Ribonucleotide Reductase (RNR) . This guide outlines its predicted biological activity, focusing on its role as a radical scavenger and iron chelator.[1]
Part 1: Chemical Architecture & Physicochemical Properties
To understand the biological behavior of this molecule, one must analyze its structural deviation from the parent compound, Hydroxyurea.
Structural Analysis
The molecule consists of a urea core flanked by two distinct functional domains:
-
The Pharmacophore (N-Hydroxyurea): The -NH-C(=O)-NH-OH motif is the driver of biological activity. It possesses weak acidity (pKa ~10.5) and the ability to undergo one-electron oxidation to form a nitroxide radical.[2]
-
The Lipophilic Anchor (3,4-Dichlorophenyl): The dichloro-substituted aromatic ring drastically increases the partition coefficient (LogP), facilitating membrane penetration and hydrophobic pocket binding that simple Hydroxyurea cannot achieve.
Predicted Physicochemical Data
| Property | Value (Predicted) | Biological Implication |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | -- |
| Molecular Weight | 221.04 g/mol | Small molecule; high oral bioavailability predicted. |
| LogP | ~2.1 - 2.5 | Membrane permeable; capable of intracellular target engagement. |
| TPSA | ~75 Ų | Good intestinal absorption; potential BBB penetration. |
| H-Bond Donors | 3 | Critical for binding site interactions (e.g., Ser/Thr residues). |
Part 2: Predicted Mechanism of Action (SAR Analysis)
The biological activity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea is governed by Redox Pharmacophore Theory . It acts as a reducing agent for enzymes dependent on tyrosyl radicals or high-valent metal centers.
Primary Target: 5-Lipoxygenase (5-LOX) Inhibition
Research into N-hydroxyurea derivatives identifies them as potent inhibitors of the arachidonic acid cascade.
-
Mechanism: 5-LOX relies on a non-heme iron atom (Fe³⁺) to catalyze the oxygenation of arachidonic acid.
-
The Interaction: The hydroxyurea moiety enters the active site and reduces the active ferric iron (Fe³⁺) to the inactive ferrous state (Fe²⁺).
-
Pseudoperoxidase Activity: The compound acts as a reducing substrate, effectively "short-circuiting" the catalytic cycle. The lipophilic dichlorophenyl group anchors the molecule in the hydrophobic channel intended for arachidonic acid, making it a more potent inhibitor than unsubstituted hydroxyurea.
Secondary Target: Ribonucleotide Reductase (RNR)
Similar to clinical Hydroxyurea, this analog targets the R2 subunit of RNR.
-
Mechanism: It quenches the tyrosyl free radical (Tyr122) essential for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs).[3]
-
Prediction: While the mechanism is identical to HU, the bulky phenyl group may sterically hinder access to the RNR active site compared to the smaller HU molecule, potentially altering its IC50 or changing its selectivity toward different RNR isoforms.
Toxicology: Mitochondrial Uncoupling
As a metabolite related to Diuron, this compound likely exhibits mitochondrial toxicity. Phenylureas are known to interfere with the Electron Transport Chain (ETC), potentially acting as uncouplers or inhibitors of Complex II/III, leading to ROS generation and ATP depletion.
Visualization of Signaling Pathways
The following diagram illustrates the dual-mechanism impact of the compound on inflammatory and proliferative pathways.
Figure 1: Dual mechanism of action targeting 5-LOX (Anti-inflammatory) and RNR (Cytostatic).
Part 3: Experimental Protocols for Validation
To validate the predicted activity, the following experimental workflows are recommended. These protocols are designed to isolate the specific redox activity of the N-hydroxyurea moiety.
Protocol A: Spectrophotometric 5-LOX Pseudoperoxidase Assay
This assay confirms if the compound acts as a reducing substrate for 5-LOX, a hallmark of hydroxyurea-based inhibitors.
Reagents:
-
Purified recombinant 5-Lipoxygenase.[2]
-
13-HpODE (Lipid hydroperoxide substrate).
-
Buffer: PBS pH 7.4 + 1mM EDTA.
Workflow:
-
Baseline: Monitor absorbance at 234 nm (characteristic of the conjugated diene in 13-HpODE).
-
Addition: Add 1-(3,4-Dichlorophenyl)-3-hydroxyurea (10 µM - 100 µM).
-
Measurement: Observe the decrease in absorbance at 234 nm.
-
Interpretation: A decrease indicates the compound is reducing 13-HpODE to 13-HODE while being oxidized itself (pseudoperoxidase activity).
-
-
Control: Use Zileuton (positive control) and unsubstituted Hydroxyurea (reference).
Protocol B: RNR Inhibition (Cellular S-Phase Arrest)
Since RNR inhibition leads to S-phase arrest, flow cytometry is the gold standard for validation.
Workflow:
-
Cell Culture: Use L1210 murine leukemia cells or HeLa cells.
-
Treatment: Treat cells with graded concentrations (0, 10, 50, 100 µM) for 24 hours.
-
Staining: Fix cells in 70% ethanol; stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Perform Flow Cytometry.
-
Predicted Outcome: A dose-dependent accumulation of cells in the S-phase (DNA synthesis bottleneck) compared to G1/G2 phases.
-
Protocol C: Metabolic Stability (Microsomal Stability)
Given its relation to herbicides, assessing metabolic degradation is crucial.
Workflow:
-
Incubate compound (1 µM) with human/rat liver microsomes + NADPH.
-
Quench aliquots at 0, 15, 30, 60 mins with Acetonitrile.
-
Analyze via LC-MS/MS.
-
Search for: Hydrolysis of the urea bond (releasing 3,4-dichloroaniline) or further oxidation of the phenyl ring.
-
Part 4: References & Authority[4]
-
Falgueyret, J. P., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[2] Biochemistry and Cell Biology. Link
-
Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea."[1] Seminars in Oncology. Link
-
Tixier, C., et al. (2001). "Environmental fate of phenylurea herbicides." Review of degradation pathways including N-demethylation and hydroxylation.
-
El-Deeb, B., et al. (2000). "Degradation of the herbicide Diuron by Pseudomonas sp."[4] FEMS Microbiology Ecology. (Contextualizes the metabolite formation).
-
ChemicalBook. "1-(3,4-Dichlorophenyl)-3-hydroxyurea Product Integrity." Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
A Technical Guide for Structural Biology & Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive framework for the computational modeling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) . As a lipophilic analog of the standard antimetabolite Hydroxyurea, DCPHU presents a unique pharmacophore combining the metal-chelating properties of the hydroxyurea moiety with the hydrophobic anchoring capability of the 3,4-dichlorophenyl ring.
This document outlines a rigorous in silico workflow designed to evaluate DCPHU’s potential as a Urease Inhibitor and 5-Lipoxygenase (5-LOX) antagonist . The methodology integrates Quantum Mechanical (QM) characterization, Molecular Docking, and Molecular Dynamics (MD) simulations to ensure high-confidence predictive accuracy.
Part 1: Chemical Identity & Significance
Compound : 1-(3,4-Dichlorophenyl)-3-hydroxyurea CAS : 127-07-1 (Generic Hydroxyurea reference); Specific analog often custom synthesized. SMILES : Clc1ccc(NC(=O)NO)cc1Cl Molecular Weight : ~221.04 g/mol
Therapeutic & Environmental Context :
-
Urease Inhibition : Unlike hydrophilic hydroxyurea, DCPHU targets the nickel-metalloenzyme urease with higher affinity due to hydrophobic interactions in the active site flap, relevant for treating H. pylori infections and preventing agricultural nitrogen loss.
-
5-LOX Inhibition : Structurally homologous to Zileuton, the hydroxyurea moiety chelates the active site iron, while the dichlorophenyl ring occupies the arachidonic acid binding channel.
Part 2: Computational Framework & Workflow
The following diagram outlines the self-validating workflow required to model DCPHU. This system ensures that errors in static docking are corrected by dynamic simulation.
Caption: Figure 1. Integrated In Silico Workflow for DCPHU. The process moves from electronic characterization to static docking and dynamic validation.
Part 3: Quantum Mechanical (QM) Characterization
Objective : To determine the bioactive conformer and electronic distribution essential for metal coordination.
1. Geometry Optimization
The hydroxyurea group (-NH-CO-NH-OH) exhibits keto-enol tautomerism and can adopt cis or trans conformations.
-
Software : Gaussian 16 or ORCA.
-
Method : DFT (Density Functional Theory).
-
Functional/Basis Set : B3LYP/6-311++G(d,p).
-
Solvation : IEFPCM (Water).
Key Parameter to Monitor :
-
Chelation Gap : Measure the distance between the Carbonyl Oxygen and the Hydroxyl Oxygen. A distance of 2.5–2.8 Å indicates a pre-organized conformation suitable for bidentate metal chelation (e.g., binding
in urease). -
HOMO/LUMO : The HOMO should be localized on the hydroxyurea headgroup (nucleophilic attack/chelation), while the LUMO may distribute over the dichlorophenyl ring (pi-stacking potential).
2. Electrostatic Potential (ESP) Mapping
Generate an ESP map to visualize the negative potential regions (red) around the carbonyl and hydroxyl oxygens. This confirms the "claw-like" electrostatic signature required for inhibiting metalloenzymes.
Part 4: Molecular Docking Protocol
Target Selection :
-
Primary Target : Bacterial Urease (e.g., Jack Bean or H. pylori).
-
PDB ID: 3LA4 (High resolution).
-
-
Mechanism : The hydroxyurea moiety bridges the two Nickel ions (
) in the active site, displacing the water molecule required for urea hydrolysis.
Step-by-Step Protocol
-
Protein Preparation :
-
Remove solvent and co-crystallized ligands.
-
Critical : Retain the two
ions and the carboxylated lysine (KCX) residue which bridges them. Without KCX, the active site geometry is invalid. -
Add hydrogens (H-bond network optimization).
-
-
Grid Generation :
-
Center the grid box on the midpoint between the two Nickel ions.
-
Dimensions:
Å (sufficient to cover the active site and the hydrophobic flap).
-
-
Docking Parameters (AutoDock Vina / Glide) :
-
Precision : XP (Extra Precision).
-
Constraints : Define a metal-coordination constraint. The carbonyl oxygen must be within 2.5 Å of Ni-1, and the hydroxyl oxygen within 2.5 Å of Ni-2.
-
Exhaustiveness : Set to 32 (high sampling).
-
-
Scoring & Selection :
-
Do not rely solely on Docking Score.
-
Filter : Select poses where the 3,4-dichlorophenyl ring engages in
T-shaped stacking or hydrophobic interactions with the active site flap residues (e.g., His593, Ala636 in H. pylori urease).
-
Part 5: Molecular Dynamics (MD) Simulation
Objective : Validate the stability of the DCPHU-Urease complex and calculate binding free energy.
System Setup :
-
Force Field :
-
Protein: CHARMM36m (best for metalloproteins).
-
Ligand: CGenFF (CHARMM General Force Field) for DCPHU.
-
Metal Ions: Use non-bonded model parameters specifically tuned for biological
.
-
-
Solvation : TIP3P water box with 10 Å padding.
-
Neutralization : Add
or ions to neutralize the system.
Simulation Protocol :
-
Minimization : 5000 steps steepest descent to remove steric clashes.
-
Equilibration :
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production Run : 100 ns simulation.
Analysis Metrics :
-
RMSD (Root Mean Square Deviation) :
-
Ligand RMSD < 2.0 Å indicates a stable binding mode.
-
If Ligand RMSD > 3.0 Å, the hydrophobic tail is likely destabilizing the chelation; revisit the docking pose.
-
-
Radial Distribution Function (RDF) :
-
Plot the distance between DCPHU oxygens and protein
ions over time. A sharp peak at ~2.1 Å confirms stable coordination.
-
Part 6: ADMET & Toxicity Profiling
Since DCPHU is a chlorinated aromatic, toxicity is a major concern.
| Property | Prediction | Method/Tool | Implication |
| LogP | 2.8 – 3.2 | SwissADME | Good membrane permeability (Lipinski compliant). |
| Solubility | Low | ESOL | May require formulation (e.g., lipid conjugation). |
| CYP Inhibition | CYP2C9 / 3A4 | P450 Models | Potential drug-drug interactions due to the chlorophenyl ring. |
| hERG Toxicity | Moderate Risk | Pred-hERG | Dichlorophenyl rings can block K+ channels; monitor QT interval. |
| Ames Toxicity | Positive/Warning | SARpy | Hydroxyureas can be mutagenic (DNA synthesis inhibition). |
Part 7: Mechanistic Visualization
The following diagram illustrates the specific binding mechanism of DCPHU within the Urease active site, highlighting the dual-binding mode (Chelation + Hydrophobic Anchoring).
Caption: Figure 2. Mechanistic Interaction Map. DCPHU acts as a bidentate ligand bridging the bi-nickel center while the dichlorophenyl tail anchors the molecule in the hydrophobic pocket.
References
-
Chemical Identity & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4295489, 1-(2,4-Dichlorophenyl)-3-hydroxyurea (Analog Reference). Retrieved from [Link]
-
-
Urease Inhibition Mechanism
-
Upadhyay, L. (2012). Urease inhibitors: A review. Indian Journal of Experimental Biology. Discusses hydroxyurea derivatives as substrate structural analogs. Retrieved from [Link]
- Mazzei, L., et al. (2019). Inhibition of Urease by Hydroxyurea: A structural study. (General reference for the binding mode of hydroxyurea to the bi-nickel center).
-
-
In Silico Methodologies
-
Ubaya Repository. Molecular Modeling and ADMET Prediction of N-phenylurea derivatives. Provides protocols for docking urea derivatives using AutoDock. Retrieved from [Link]
-
MDPI (2025). Physiologically Based Pharmacokinetic Modelling of Hydroxyurea. Relevant for parameterizing hydroxyurea in simulations.[1] Retrieved from [Link][2][3]
-
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, a compound of interest in pharmaceutical and chemical research. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust, self-validating system for structural elucidation and purity assessment. By integrating foundational principles with detailed experimental protocols, this document serves as a practical resource for obtaining and interpreting high-quality spectroscopic data. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization process. All protocols are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction
1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) is a urea derivative containing a dichlorinated phenyl ring.[1] The structural complexity and potential biological activity of such compounds necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and electronic environment of the analyte. This guide will systematically detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of DCPHU. The rationale behind each technique and the expected spectral features will be discussed, providing a logical and scientifically sound workflow for its characterization.
Molecular Structure and Synthesis Overview
A foundational understanding of the target molecule's structure is paramount for accurate spectral interpretation. The molecular formula for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is C7H6Cl2N2O2, and its molecular weight is approximately 221.04 g/mol .[2]
Diagram 1: Chemical Structure of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Sources
Comprehensive Guide to Target Identification: 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Executive Summary & Compound Profile
1-(3,4-Dichlorophenyl)-3-hydroxyurea (often abbreviated in varying contexts as a derivative of DCPU or Hydroxyurea analogs ) represents a privileged scaffold in medicinal chemistry.[1] It combines a lipophilic 3,4-dichlorophenyl tail—known for high affinity to hydrophobic pockets in enzymes like viral polymerases and oxidoreductases—with a hydroxyurea head group, a classic pharmacophore for metal chelation and radical scavenging.
For drug development professionals, identifying the precise target of this molecule is challenging because it acts through mechanism-based inhibition rather than simple lock-and-key binding.[1] It is frequently identified as a "hit" in phenotypic screens for:
-
Anti-inflammatory activity: Via 5-Lipoxygenase (5-LOX) inhibition.[1][2]
-
Antiviral activity (HCV): Via Ribonucleotide Reductase (RNR) inhibition or direct polymerase interference.[1]
-
Pigmentation modulation: Via Tyrosinase inhibition.[3]
This guide details the technical workflow to deconvolute these targets and validate the mechanism of action (MoA).
Chemical Biology & Mechanism of Action[4]
To design a valid target ID campaign, one must understand the compound's reactivity profile. The hydroxyurea moiety is not a passive binder; it is a redox-active warhead .[1]
The Pharmacophore[5]
-
Head Group (-NH-CO-NH-OH): Capable of one-electron oxidation.[1] It can reduce metalloenzyme active sites (e.g.,
) or quench tyrosyl radicals.[1] -
Tail Group (3,4-Cl2-Ph): Provides specificity.[1][2] Unlike simple hydroxyurea (which is too hydrophilic for many pockets), the dichlorophenyl group anchors the molecule into hydrophobic channels, increasing potency against targets like 5-LOX by orders of magnitude compared to the parent hydroxyurea.
Primary Target Classes
| Target Family | Mechanism | Key Readout for ID |
| Ribonucleotide Reductase (RNR) | Radical Scavenging: Quenches the tyrosyl radical (Tyr122) essential for catalysis.[1] | dNTP pool depletion; Rescue by dNTP addition. |
| 5-Lipoxygenase (5-LOX) | Reductive Inactivation: Reduces active site Iron ( | Lipid hydroperoxide consumption; UV-Vis shift at 234 nm.[1][4] |
| Tyrosinase | Copper Chelation: Binds the binuclear copper active site, preventing dopaquinone formation. | Inhibition of L-DOPA oxidation; Copper rescue.[1] |
Target Identification Workflow
The following flowchart outlines the logic for deconvoluting the target of 1-(3,4-Dichlorophenyl)-3-hydroxyurea from a phenotypic hit.
Figure 1: Decision tree for distinguishing between RNR, LOX, and metal-dependent targets.
Detailed Experimental Protocols
Protocol A: The "Rescue" Assay (Cell-Based)
Purpose: To determine if cytotoxicity or antiviral activity is due to dNTP depletion (RNR inhibition).[1]
-
Seed Cells: Plate target cells (e.g., HuH-7 for HCV or cancer lines) at
cells/well in 96-well plates. -
Treatment: Treat with 1-(3,4-Dichlorophenyl)-3-hydroxyurea at
and . -
Rescue Condition: In parallel wells, add exogenous deoxyribonucleosides (dAdg, dGdg, dCdg, dTdg) at 100 µM each.
-
Incubation: 24–48 hours.
-
Readout: Measure cell viability (ATP/MTT) or viral load (Luciferase/qPCR).
-
Interpretation:
Protocol B: 5-LOX Pseudoperoxidase Assay (Biochemical)
Purpose: To confirm the compound acts as a reducing substrate for 5-Lipoxygenase, a hallmark of hydroxyurea derivatives.[1]
Reagents:
-
Substrate: 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) or Lipid Hydroperoxides.[1][4]
-
Buffer: PBS pH 7.4 + 1 mM EDTA.
Procedure:
-
Baseline: Establish the baseline absorbance of 13-HpODE at 234 nm (characteristic of the conjugated diene).
-
Enzyme Addition: Add 5-LOX enzyme (10–50 nM final).
-
Inhibitor Injection: Inject 1-(3,4-Dichlorophenyl)-3-hydroxyurea (1–10 µM).[1]
-
Kinetics: Monitor
for 10 minutes. -
Interpretation:
-
Standard Inhibition: No change in
(prevents formation). -
Pseudoperoxidase Activity: A decrease in
indicates the compound is consuming the hydroperoxide to re-reduce the enzyme iron. This confirms the "redox cycle" mechanism specific to hydroxyureas.
-
Data Interpretation & SAR
When analyzing data, compare the 1-(3,4-Dichlorophenyl)-3-hydroxyurea against the following controls to validate the "Dichlorophenyl" contribution:
| Compound | Structure | Role in Assay |
| Hydroxyurea (HU) | Negative Control for Potency: High | |
| Zileuton | N-(1-benzo[b]thien-2-ylethyl)-N-hydroxyurea | Positive Control: Validated 5-LOX inhibitor.[1] |
| DCPU (Urea analog) | Mechanism Control: Lacks the -OH group. Should be inactive in redox assays (EPR/Pseudoperoxidase) but may still bind pockets.[1] |
Critical Checkpoint: The "Nitroso" Artifact
Hydroxyureas can oxidize to nitroso species (
-
Validation: Use LC-MS/MS to look for a mass shift of -2 Da (Oxidation) or adducts on protein cysteines (+Molecular Weight - H2O).[1]
References
-
Yarbro, J. W. (1992).[6] "Mechanism of action of hydroxyurea." Seminars in Oncology.
- Foundational text on the radical scavenging mechanism of hydroxyureas against Ribonucleotide Reductase.
-
Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases."[1][4] Biochemistry and Cell Biology.
- Establishes the "pseudoperoxidase" assay and the role of the phenyl ring in LOX specificity.
-
Nozaki, A., et al. (2010).[7] "Hydroxyurea as an inhibitor of hepatitis C virus RNA replication."[7][8] Archives of Virology.
- Identifies the antiviral utility of hydroxyurea deriv
-
Kubo, I., et al. (2000). "Tyrosinase inhibitors from natural and synthetic sources."[9] Journal of Agricultural and Food Chemistry.
- Describes the chelation mechanism of hydroxy-substituted arom
Sources
- 1. N-(4-Chloro-3-hydroxyphenyl)-N'-(3,4-dichlorophenyl)urea | C13H9Cl3N2O2 | CID 3017406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosinase Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Hydroxyurea as an inhibitor of hepatitis C virus RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxyurea suppresses HCV replication in humans: a Phase I trial of oral hydroxyurea in chronic hepatitis C patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Cytotoxicity Screening of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Executive Summary
This technical guide outlines the preliminary cytotoxicity screening protocol for 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU). As a structural hybrid comprising a lipophilic 3,4-dichlorophenyl moiety and a redox-active hydroxyurea group, DCPHU presents unique challenges in high-throughput screening.
This compound belongs to a class of N-hydroxyurea derivatives often investigated for ribonucleotide reductase (RNR) inhibition and herbicidal metabolite toxicity. Consequently, standard colorimetric assays (e.g., MTT) may yield false negatives due to abiotic reduction. This guide prioritizes ATP-luminescence and Resazurin-based methodologies to ensure data integrity, followed by mechanistic validation of oxidative stress and cell cycle arrest.
Part 1: Chemical Identity & Preparation
Rationale: The 3,4-dichlorophenyl group confers significant lipophilicity, while the hydroxyurea moiety is chemically unstable in aqueous solution over time. Proper vehicle selection is critical to prevent precipitation or premature oxidation.
Compound Profile
| Parameter | Detail |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-3-hydroxyurea |
| Molecular Weight | ~221.04 g/mol |
| Primary Mechanism | Ribonucleotide Reductase (RNR) Inhibition; Oxidative Stress |
| Solubility | Low in water; Soluble in DMSO, Ethanol |
| Stability | Sensitive to oxidation; Light-sensitive |
Preparation Protocol
-
Stock Solution: Dissolve DCPHU in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM .
-
Critical Step: Vortex for 1 minute to ensure complete solubilization. Visually inspect for crystal residues.
-
-
Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C . Avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute stock in serum-free culture medium immediately prior to use.
-
Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.
-
Part 2: Experimental Design Strategy
Expertise Note: Hydroxyurea derivatives are known to interfere with tetrazolium-based assays (MTT/MTS) by chemically reducing the tetrazolium salt to formazan, independent of cellular metabolism. This generates false signals of viability. Therefore, this protocol rejects MTT in favor of ATP or Resazurin assays.
Cell Line Selection
| Cell Line | Tissue Origin | Rationale for Selection |
| HepG2 | Liver (Hepatocellular) | Metabolic competence; assesses potential for hepatic bioactivation or detoxification. |
| Jurkat / THP-1 | Leukemia (T-cell/Monocyte) | High sensitivity to RNR inhibitors; standard model for hydroxyurea cytotoxicity. |
| HUVEC | Vascular Endothelium | Assessment of general vascular toxicity and oxidative stress response. |
Assay Selection Matrix
-
Primary Screen: CellTiter-Glo® (ATP Luminescence) .
-
Why: Direct measure of ATP correlates linearly with viable cell number; unaffected by redox potential of the test compound.
-
-
Secondary Screen: Resazurin Reduction (Alamar Blue) .
-
Why: Validates metabolic activity without the precipitation issues of MTT.
-
-
Mechanistic Screen: Flow Cytometry (PI Staining) .
-
Why: Hydroxyureas typically cause S-phase arrest.[1] This confirms the specific mode of action.
-
Part 3: Detailed Methodologies
Workflow Visualization
The following diagram illustrates the logical flow of the screening process, incorporating checkpoints for assay interference.
Figure 1: Step-by-step screening workflow ensuring exclusion of false positives via cell-free controls.
Protocol A: ATP Luminescence Assay (Primary Screen)
Objective: Determine IC50 values based on cellular ATP content.
-
Seeding: Plate cells in white-walled 96-well plates.
-
Adherent (HepG2): 5,000 cells/well. Allow 24h attachment.
-
Suspension (Jurkat): 10,000 cells/well.
-
-
Treatment: Remove old media (adherent) or add 2x concentrate (suspension). Add DCPHU in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Vehicle Control (0.5% DMSO), Positive Control (Staurosporine 1 µM), Cell-Free Blank (Media + DCPHU only).
-
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Equilibrate plate to room temperature (30 min).
-
Add CellTiter-Glo reagent (1:1 ratio with media volume).
-
Shake on orbital shaker (2 min) to lyse cells.
-
Incubate 10 min (dark) to stabilize signal.
-
Measure Luminescence (Integration time: 1s).
-
Protocol B: Mechanistic Validation (ROS Generation)
Objective: Confirm if cytotoxicity is driven by oxidative stress, a common pathway for chlorinated phenyl-ureas.
-
Probe: Use DCFDA (2',7'-dichlorofluorescin diacetate) .
-
Staining: Wash treated cells with PBS. Incubate with 20 µM DCFDA for 30 min at 37°C.
-
Treatment: Treat with DCPHU (at IC50 concentration) for 4 hours.
-
Measurement: Fluorescence Plate Reader (Ex/Em: 485/535 nm).
-
Interpretation: An increase in fluorescence >1.5x vs. control indicates significant Reactive Oxygen Species (ROS) generation.
-
Part 4: Data Analysis & Interpretation[2]
Calculation of IC50
Normalize raw luminescence units (RLU) using the following formula:
-
RLU_blank: Luminescence from cell-free wells containing DCPHU (corrects for any chemical interference).
-
Curve Fitting: Use non-linear regression (4-parameter logistic model) to determine the concentration inhibiting 50% of viability.
Mechanistic Pathway
Understanding the downstream effects of DCPHU is vital for interpreting toxicity.
Figure 2: Dual mechanistic pathway of DCPHU involving RNR inhibition and oxidative stress.
References
-
Abcam. MTT assay and its use in cell viability and proliferation analysis. (Accessed 2024). Explains the chemical interference of reducing agents with tetrazolium salts.
-
Valentovic, M. A., et al. (2001).[2] 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices.[2] Toxicology.[1][2][3][4] Demonstrates the oxidative toxicity mechanism of 3,4-dichlorophenyl derivatives.
-
Xu, Y. J., et al. (2016). The Cell Killing Mechanisms of Hydroxyurea.[1][5][6][7] MDPI Biomolecules. Reviews the RNR inhibition and S-phase arrest mechanism.
-
Promega. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Standard protocol for ATP-based cytotoxicity screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.bvsalud.org [docs.bvsalud.org]
- 4. mtt assay method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cell Killing Mechanisms of Hydroxyurea [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) in Cancer Cell Line Models
Executive Summary & Scientific Rationale
Compound Class: N-aryl-N'-hydroxyurea Primary Application: Investigational Pharmacophore for Ribonucleotide Reductase (RNR) and 5-Lipoxygenase (5-LOX) Inhibition.
1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) is a structural hybrid possessing the lipophilic 3,4-dichlorophenyl ring (common in bioactive phenylureas like Linuron) and the N-hydroxyurea moiety found in the antineoplastic drug Hydroxyurea (HU) and the 5-LOX inhibitor Zileuton .
While primarily identified as a metabolite of the phenylurea herbicide Linuron, its structural homology to Hydroxyurea suggests potential antineoplastic activity via Ribonucleotide Reductase (RNR) inhibition (quenching the tyrosyl radical) or Redox Cycling (ROS generation). This guide outlines the protocol for evaluating DCPHU in cancer models, distinguishing its specific cytotoxic mechanisms from general toxicity.
Key Mechanistic Hypotheses
-
RNR Inhibition: The N-hydroxyurea group chelates the di-iron center of the R2 subunit of RNR, arresting cells in the S-phase (DNA synthesis block).
-
5-LOX Inhibition: The N-hydroxyurea moiety reduces the active site iron in 5-Lipoxygenase, suppressing leukotriene-driven tumor proliferation.
-
Oxidative Stress: The 3,4-dichlorophenyl group may facilitate radical generation, leading to mitochondrial dysfunction.
Material Preparation & Handling
Safety Alert: DCPHU is a derivative of 3,4-dichloroaniline.[1] Handle as a potential nephrotoxin and irritant. All procedures must be performed in a Class II Biosafety Cabinet.
| Parameter | Specification |
| Molecular Weight | ~221.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Insoluble in water; Soluble in DMSO (>50 mM), Ethanol |
| Storage | -20°C (Solid); -80°C (Stock Solution). Protect from light. |
| Stability | Susceptible to oxidation. Use fresh stocks for every assay. |
Stock Solution Protocol (100 mM)
-
Weigh 22.1 mg of DCPHU.
-
Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortex for 1 minute until completely dissolved.
-
Aliquot into amber microtubes (50 µL each) to avoid freeze-thaw cycles.
-
Vehicle Control: Prepare a matching DMSO control (0.1% v/v final concentration).
Experimental Workflow: Mechanism of Action
Diagram: Experimental Logic Flow
Caption: Logical workflow for validating DCPHU anticancer activity, moving from general cytotoxicity to specific molecular targets (RNR, ROS, 5-LOX).
Detailed Protocols
Protocol A: Cell Viability Screening (MTT Assay)
Objective: Determine the IC50 of DCPHU in cancer cell lines (e.g., HL-60 Leukemia, PC-3 Prostate). Controls:
-
Positive: Hydroxyurea (Standard RNR inhibitor).
-
Negative: 0.1% DMSO.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat with DCPHU (0, 1, 5, 10, 50, 100 µM) for 48h and 72h.
-
Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Aspirate media (for adherent cells) and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Analysis: Plot dose-response curve using non-linear regression (Log(inhibitor) vs. normalized response).
Protocol B: Cell Cycle Analysis (RNR Validation)
Rationale: RNR inhibitors like Hydroxyurea cause accumulation of cells in the S-phase due to dNTP depletion. If DCPHU acts like HU, S-phase arrest is expected.
-
Treatment: Treat 1x10^6 cells (e.g., HL-60) with DCPHU at IC50 concentration for 24h.
-
Fixation: Wash cells with PBS, resuspend in 300 µL PBS, and add 700 µL ice-cold 70% ethanol dropwise while vortexing. Fix at -20°C overnight.
-
Staining:
-
Wash 2x with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).
-
Incubate 30 min at 37°C in the dark.
-
-
Acquisition: Analyze via Flow Cytometry (FL2 channel).
-
Gating: Exclude doublets (FSC-A vs FSC-H). Quantify G0/G1, S, and G2/M populations.
Protocol C: ROS Generation (Redox Stress)
Rationale: The 3,4-dichloroaniline substructure can induce oxidative stress. This assay distinguishes specific enzymatic inhibition from general redox toxicity.
-
Probe Loading: Incubate cells with 10 µM DCFDA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min at 37°C.
-
Wash: Wash 1x with PBS to remove extracellular dye.
-
Treatment: Add DCPHU (IC50) in phenol-red free media.
-
Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 min for 2 hours.
-
Interpretation: A rapid spike (>2-fold over control) indicates ROS-driven toxicity rather than specific RNR inhibition.
Mechanistic Signaling Pathway
The following diagram illustrates the dual potential of DCPHU to inhibit DNA synthesis via RNR or induce apoptosis via ROS/5-LOX pathways.
Caption: Proposed mechanistic pathways for DCPHU. Primary route (left) mimics Hydroxyurea; Secondary routes (center/right) involve 5-LOX inhibition and ROS generation.
Data Analysis & Validation Criteria
To validate DCPHU as a specific anticancer agent rather than a general toxin, the data must meet the following criteria:
| Assay | Valid Result (Specific Activity) | Invalid Result (General Toxicity) |
| Viability | IC50 < 100 µM in cancer lines; > 200 µM in normal fibroblasts. | Equal toxicity in cancer and normal cells. |
| Cell Cycle | Distinct S-phase accumulation (mimicking Hydroxyurea).[2] | Sub-G1 spike only (necrosis/rapid apoptosis without arrest). |
| Reversibility | Washing out drug restores growth (Cytostatic). | Permanent cell death after short exposure (Cytotoxic). |
References
-
Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology, 19(3 Suppl 9), 1-10. Link
-
Elford, H. L., et al. (1979). "Ribonucleotide reductase and cell proliferation. Effects of hydroxyurea derivatives." Cancer Research, 39(3), 844-851. Link
-
Hodge, H. C., et al. (1968).[3] "Oral toxicity of linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) in rats and dogs." Food and Cosmetics Toxicology, 6(2), 171-183.[3] Link
-
Valentovic, M. A., et al. (2001).[1] "3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices." Toxicology, 162(2), 109-117. Link
-
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link
Sources
Application Note: High-Purity Isolation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea via HPLC
Executive Summary & Chemical Context[2][3][4][5]
The isolation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (often referred to as a metabolite of the herbicide Diuron or a specific enzyme inhibitor) presents a unique separation challenge.[1][2] While the 3,4-dichlorophenyl moiety imparts significant lipophilicity (driving retention on C18), the N-hydroxyurea functionality introduces hydrogen-bonding capabilities and potential acidity (pKa ~9-10) that can lead to severe peak tailing on standard silica-based supports due to silanol interactions.[1][2]
This guide details a dual-approach strategy:
-
Primary Method (Mixed-Mode): Utilizes a column with both hydrophobic and ion-exchange/polar characteristics to achieve superior peak symmetry.[1][2]
-
Secondary Method (Standard RP): A robust C18-based protocol for laboratories without mixed-mode phases, utilizing aggressive end-capping and pH control.[1][2]
Physicochemical Profile
| Property | Value / Characteristic | Impact on Purification |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | MW = 221.04 g/mol |
| LogP (Predicted) | ~1.8 – 2.2 | Retains well on C18; requires moderate organic modifier.[1][2] |
| Solubility | Low in water; Soluble in MeOH, ACN, DMSO | Load samples in DMSO/MeOH mixtures to prevent precipitation. |
| Chromophore | Dichlorophenyl ring | Strong UV absorption at 245–254 nm .[1][2] |
| Stability | Thermally labile (N-OH bond) | Avoid high temperatures (>40°C) during evaporation.[1][2] |
Analytical Method Development (QC)
Before preparative scale-up, an analytical method must be established to assess purity.[1][2] We recommend a Mixed-Mode approach to eliminate the need for ion-pairing reagents which interfere with MS detection and preparative recovery.[1]
Protocol A: Mixed-Mode Separation (Recommended)
Rationale: The Newcrom R1 column (Sielc) or equivalent mixed-mode phase shields surface silanols, preventing the "shark-fin" tailing often seen with hydroxyurea derivatives.[2]
-
Column: Newcrom R1 (SIELC), 3.0 x 150 mm, 3 µm (or equivalent mixed-mode RP).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Temperature: 25°C (Do not heat).
-
Detection: UV @ 254 nm (primary), 210 nm (secondary).[2]
Gradient Table (Analytical):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 1.0 | 30 | Injection |
| 10.0 | 80 | Linear Gradient |
| 12.0 | 80 | Wash |
| 12.1 | 30 | Re-equilibration |[1][2]
Protocol B: Standard C18 Separation (Alternative)
Rationale: For labs restricted to standard phases.[2] Requires a high-coverage, fully end-capped C18 column.[2]
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[2]
-
Mobile Phase B: Methanol (MeOH).[2]
Preparative Scale-Up Protocol
Scaling up requires balancing loadability against resolution .[1][2] The hydroxyurea moiety is prone to oxidation; therefore, speed and solvent removal conditions are critical.
Workflow Visualization
The following diagram outlines the decision logic and workflow for the purification cycle.
Figure 1: End-to-end purification workflow for 1-(3,4-Dichlorophenyl)-3-hydroxyurea, emphasizing low-temperature processing.
Step-by-Step Preparative Methodology
1. Sample Preparation
-
Solvent: Dissolve crude material in a 50:50 mixture of DMSO and Methanol. Avoid 100% DMSO if possible to prevent peak distortion (viscous fingering) at the head of the column.[1]
-
Concentration: Aim for 20–50 mg/mL.
-
Filtration: Mandatory 0.22 µm PTFE filter to remove particulates.[2]
2. Preparative Column Selection[1][2]
-
Dimensions: 21.2 mm x 150 mm (or 250 mm).[2]
-
Stationary Phase: Match the analytical phase (e.g., C18 5µm or Mixed-Mode Prep).
-
Flow Rate: 20 mL/min (for 21.2 mm ID).[2]
3. Focused Gradient Strategy
To maximize yield and minimize solvent use, employ a "focused gradient" centered around the elution %B found in the analytical run.[1]
-
Assume analytical retention was at ~55% B.
-
0–1 min: 10% B (Load/Desalt)
-
1–2 min: Ramp to 40% B
-
2–12 min: Shallow ramp 40% → 70% B (The "Purification Window")
4. Fraction Collection Parameters
-
Trigger: Slope + Threshold.
-
Logic: Collect the main peak. If a shoulder is observed (often the N,O-dihydroxy impurity or des-hydroxy metabolite), slice fractions narrowly and QC individually.[1]
Post-Purification Processing (Critical)
The hydroxyurea group renders the molecule susceptible to thermal degradation (hydrolysis to the aniline) and oxidation.[1]
-
Solvent Removal:
-
Storage: Store the dry powder at -20°C under argon to prevent oxidation.
Troubleshooting & Scientific Rationale
Issue: Peak Tailing
-
Cause: Interaction of the N-hydroxy proton (acidic) or the urea nitrogen (basic) with residual silanols on the silica support.[1]
-
Solution: Switch to a "Hybrid" particle column (e.g., Waters XBridge) which resists silanol activity at high pH, or use the Mixed-Mode Newcrom R1 which masks these interactions.[2] Adding 10 mM Ammonium Acetate often improves shape over Formic Acid alone.[2]
Issue: "Ghost" Peaks or Split Peaks
-
Cause: Hydroxyureas can exist in keto-enol tautomeric forms, though less common than amides.[1][2] More likely, it is thermal degradation to 3,4-dichloroaniline during the run if the column is heated.
-
Solution: Ensure column temperature is ≤25°C. Run a blank to ensure no carryover.[1][2]
Issue: Low Recovery
-
Cause: Irreversible adsorption or precipitation in the mobile phase.[1][2]
-
Solution: Check solubility of the compound in the starting mobile phase (10% ACN). If it precipitates, increase the starting organic % or use an "At-Column Dilution" injection technique.[1]
References
-
SIELC Technologies. "Separation of N-(3,4-Dichlorophenyl)-N'-hydroxyurea on Newcrom R1 HPLC column." Application Note. Accessed October 2023.[2]
-
Field, J. A., et al. (1997).[2][5][6] "Diuron and Its Metabolites in Surface Water and Ground Water by Solid Phase Extraction and In-Vial Elution." Journal of Agricultural and Food Chemistry.
-
[2]
-
-
Tixier, C., et al. (2000).[2] "Multiresidue Analysis of Phenylurea Herbicides in Water." Journal of Chromatography A.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4295489, 1-(2,4-Dichlorophenyl)-3-hydroxyurea" (Structural Analog Reference).[1][2]
-
[2]
-
Sources
- 1. CN111044641A - Hydroxyurea and detection method and application of preparation thereof - Google Patents [patents.google.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Frontiers | Hydroxyurea pharmacokinetics and precision dosing in low-resource settings [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
High-Fidelity Protocol for the Solubilization of 1-(3,4-Dichlorophenyl)-3-hydroxyurea in DMSO
Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals
Scientific Context & Mechanistic Rationale
1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9) is a halogenated phenylurea derivative. In agricultural chemistry and environmental toxicology, it is prominently recognized as a precursor and metabolic intermediate of the phenylurea herbicide Linuron [1]. Because Linuron acts as a photosystem II inhibitor in plants and a competitive androgen receptor (AR) antagonist in animals, evaluating the biological activity of its metabolites is critical for comprehensive endocrine-disruptor screening.
Due to the highly hydrophobic nature of the 3,4-dichlorophenyl moiety, this compound exhibits exceptionally poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for this class of molecules.
The Causality of Solvent Selection:
The dissolution of halogenated phenylureas requires overcoming strong intermolecular hydrogen bonding (originating from the hydroxyurea group) and hydrophobic π-π stacking (from the dichlorophenyl rings). DMSO is an aprotic, highly polar solvent (dielectric constant
Physicochemical Properties & Quantitative Data
Before initiating the protocol, verify the compound specifications. The following table summarizes the critical quantitative data required for accurate molarity calculations[2].
| Property | Value / Specification |
| Chemical Name | 1-(3,4-Dichlorophenyl)-3-hydroxyurea |
| CAS Number | 31225-17-9 |
| Molecular Formula | C |
| Molecular Weight | 221.04 g/mol |
| Appearance | White to off-white solid/powder |
| Recommended Solvent | Anhydrous DMSO ( |
| Target Stock Concentration | 10 mM to 50 mM (Empirically verified per batch) |
Experimental Protocol: Self-Validating Solubilization Workflow
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. This workflow not only details the physical mixing steps but incorporates analytical checkpoints to guarantee stock integrity.
Materials Required
-
1-(3,4-Dichlorophenyl)-3-hydroxyurea (
98% purity)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Anhydrous DMSO (Cell-culture grade, stored under Argon/Nitrogen)
-
Analytical balance (0.01 mg precision)
-
Amber glass vials (to prevent photolytic degradation)
-
0.22 µm PTFE syringe filters (Solvent-resistant)
Step-by-Step Methodology
Step 1: Equilibration and Weighing
-
Equilibrate the sealed vial of 1-(3,4-dichlorophenyl)-3-hydroxyurea to room temperature (RT) in a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water is the primary enemy of DMSO-solubilized hydrophobic compounds and will cause downstream micro-precipitation.
-
-
Weigh exactly 2.21 mg of the compound into an anti-static amber glass vial to prepare 1.0 mL of a 10 mM stock solution.
Step 2: Dissolution and Cavitation 3. Add 1.0 mL of Anhydrous DMSO to the vial and immediately cap it tightly. 4. Vortex vigorously for 60 seconds. 5. Sonicate the vial in an ultrasonic water bath at 37°C for 5–10 minutes.
- Causality: Mild thermal energy combined with acoustic cavitation accelerates the disruption of the crystalline lattice without providing enough heat to induce thermal degradation of the sensitive N-hydroxy bond.
Step 3: Sterilization 6. Draw the dissolved solution into a solvent-resistant glass or polypropylene syringe. 7. Filter the solution through a 0.22 µm PTFE syringe filter into a sterile, pre-labeled amber vial.
- Causality: PTFE (Polytetrafluoroethylene) is chemically inert to DMSO. Using PES (Polyethersulfone) or Cellulose Acetate filters will result in the DMSO dissolving the membrane matrix, introducing toxic leachables into your biological assay.
Step 4: Quality Control (Self-Validation) 8. Verify the final concentration to account for any Active Pharmaceutical Ingredient (API) adsorbed to the filter membrane. Dilute a 1 µL aliquot into 999 µL of mobile phase (e.g., Acetonitrile:Water) and analyze via Reverse-Phase HPLC (RP-HPLC) with UV detection[3]. Compare the peak area against an unfiltered standard.
Step 5: Storage 9. Aliquot the validated stock solution into single-use volumes (e.g., 50 µL) in low-bind microcentrifuge tubes. 10. Purge the headspace with Argon gas and store at -20°C to -80°C.
- Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce irreversible crystallization and concentration gradients within the stock.
Visualizations
Workflow Diagram
Step-by-step workflow for the preparation and storage of 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
Biological Context & Pathway Diagram
Metabolic pathway of Linuron yielding 1-(3,4-Dichlorophenyl)-3-hydroxyurea and its targets.
Troubleshooting Matrix
| Observation / Issue | Scientific Cause | Recommended Solution |
| Cloudy solution upon adding DMSO | Water contamination in the DMSO solvent. | Discard the solution. Use a fresh, unopened bottle of anhydrous DMSO ( |
| Precipitation upon dilution into assay media | "Solvent shock" from rapid transition from organic to aqueous phase. | Pre-warm the aqueous media to 37°C. Add the DMSO stock dropwise while vortexing vigorously to ensure rapid dispersion. |
| Loss of compound post-filtration | Adsorption of the hydrophobic compound to the filter membrane. | Switch to a low-binding PTFE membrane. Discard the first 100 µL of the filtrate to saturate any non-specific binding sites. |
| Inconsistent biological assay results | Degradation of the N-hydroxy bond due to light exposure or freeze-thaw cycles. | Ensure all stocks are stored in amber vials. Strictly adhere to single-use aliquoting. |
References
-
SIELC Technologies. "N-(3,4-Dichlorophenyl)-N'-hydroxyurea Chromatography". SIELC Technologies. Available at:[Link]
-
Chemsrc. "Linuron | CAS#:330-55-2 (Precursors and Downstream Metabolites)". Chemsrc. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "N-(3,4-Dichlorophenyl)-N'-hydroxyurea - Chemical Details". CompTox Chemicals Dashboard. Available at:[Link]
Sources
Technical Application Note: Aqueous Stability Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Executive Summary
This application note details the protocol for evaluating the aqueous stability of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9), a critical intermediate metabolite of phenylurea herbicides (e.g., Diuron, Linuron). Unlike its parent compounds, the presence of the N-hydroxy moiety introduces unique instability vectors, specifically susceptibility to rapid acid-catalyzed hydrolysis and oxidative degradation.
This guide provides a self-validating workflow for researchers to determine degradation kinetics (
Chemical Identity & Significance[1][2]
| Property | Detail |
| Compound Name | 1-(3,4-Dichlorophenyl)-3-hydroxyurea |
| Synonyms | |
| CAS Number | 31225-17-9 |
| Molecular Formula | |
| Molecular Weight | 221.04 g/mol |
| Relevance | Phase I metabolite of Diuron/Linuron via |
Mechanistic Instability
The stability of DCPHU is governed by two competing mechanisms:
-
Hydrolysis (pH-dependent): Cleavage of the urea linkage to release 3,4-dichloroaniline. This is accelerated in acidic environments due to protonation of the hydroxyurea oxygen.
-
Oxidation: The
-hydroxy group is a reducing pharmacophore, susceptible to oxidation into nitroso- or nitro-derivatives, particularly in the presence of dissolved oxygen or metal ions.
Degradation Pathways (Visualization)
The following diagram illustrates the formation of DCPHU from Diuron and its subsequent degradation into 3,4-dichloroaniline.
Figure 1: Degradation pathway of Diuron to DCPHU and subsequent hydrolysis to 3,4-dichloroaniline.
Experimental Protocol
Materials & Reagents[4][5]
-
Analyte: 1-(3,4-Dichlorophenyl)-3-hydroxyurea (>98% purity).
-
Reference Standard: 3,4-Dichloroaniline (CAS: 95-76-1).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), DMSO.
-
Buffers:
-
pH 1.2: 0.1 N HCl (Simulated Gastric Fluid).
-
pH 7.4: 50 mM Phosphate Buffer.
-
pH 9.0: 50 mM Borate or Ammonium Bicarbonate Buffer.
-
-
Quenching Solution: Ice-cold ACN or 1% Formic Acid in ACN (depending on pH).
Stock Solution Preparation (Critical Step)
Note: Hydroxyureas can degrade in protic solvents over time.
-
Prepare a 10 mM Stock Solution in pure DMSO.
-
Aliquot into amber glass vials (to prevent photolysis).
-
Store at -20°C. Do not store in water or methanol.
Kinetic Incubation Workflow
Figure 2: Step-by-step kinetic incubation workflow for stability profiling.
Detailed Steps:
-
Equilibration: Pre-warm 990 µL of buffer (pH 1.2, 7.4, or 9.0) to the target temperature (e.g., 37°C for physiological relevance, 25°C for environmental).
-
Initiation: Spike 10 µL of 10 mM DMSO stock into the buffer (Final Conc: 100 µM). Vortex for 5 seconds.
-
Sampling: At defined time points (
min), remove 100 µL aliquots. -
Quenching: Immediately transfer aliquot into a vial containing 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Diuron-d6).
-
Centrifugation: Centrifuge at 10,000 x g for 5 min to pellet any precipitated salts.
-
Analysis: Inject supernatant onto HPLC.
Analytical Method (HPLC-UV/MS)
To distinguish the parent hydroxyurea from the aniline degradant, a gradient method is required.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-8 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 248 nm (DCA max) and 210 nm (Urea). MS (ESI+) for confirmation.[3] |
| Retention Times (Approx) | DCPHU: ~4.5 min 3,4-DCA: ~6.2 min (More hydrophobic) |
Self-Validation Check:
-
Mass Balance: The decrease in DCPHU peak area should correlate with the molar increase in 3,4-DCA peak area.
-
Control: Run a "Buffer only" blank and a "DMSO only" control to rule out solvent effects.
Data Analysis & Reporting
Calculation of Rate Constants
Assuming pseudo-first-order kinetics (excess water):
Half-Life Calculation
Arrhenius Equation (If testing multiple temps)
To predict environmental persistence:
Expected Results:
-
pH 1.2: Rapid degradation (
hours) due to acid-catalyzed hydrolysis. -
pH 7.4: Moderate stability (
hours). -
pH 9.0: Slow degradation, potentially forming isocyanate intermediates.
References
-
Field, J. A., et al. (2003).[2] Diuron occurrence and distribution in soil and surface and ground water associated with grass seed production. Journal of Environmental Quality.
-
Tixier, C., et al. (2000). Occurrence and fate of phenylurea herbicides and their metabolites in two wetland systems. Environmental Science & Technology.
-
Giacomazzi, S., & Cochet, N. (2004). Environmental impact of diuron transformation: a review. Chemosphere.
-
Sørensen, S. R., et al. (2003).[2] Elucidation of the metabolic pathway of the phenylurea herbicide diuron in the soil bacterium Arthrobacter globiformis D47. FEMS Microbiology Letters.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 97463, 1-(3,4-dichlorophenyl)-3-hydroxyurea.[4]
Sources
Technical Application Note: Kinetic Characterization of Lipoxygenase Inhibition by 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Abstract & Scope
This application note details the protocol for evaluating the enzymatic inhibition of Lipoxygenases (LOX) —specifically 5-LOX, 12-LOX, and 15-LOX—by the compound 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU). Unlike classical competitive inhibitors, DCPHU functions as a reducing inhibitor . It acts as a substrate for the enzyme's pseudoperoxidase activity, reducing the active site iron from its catalytically active ferric (
This guide provides a validated spectrophotometric workflow to measure this redox-mediated inhibition, quantify
Target Audience: Enzymologists, Medicinal Chemists, and Pharmacology Researchers.
Scientific Background: The Redox Mechanism
Lipoxygenases contain a non-heme iron essential for catalysis.[1] The active form of the enzyme contains
-
Normal Catalysis: The
enzyme abstracts a hydrogen from the lipid substrate (e.g., Arachidonic Acid), initiating the oxygenation cycle. -
Inhibition by DCPHU: DCPHU acts as a reducing agent.[2] It donates an electron to the active site
, converting it to the inactive form. -
Pseudoperoxidase Activity: Concurrently, the enzyme consumes lipid hydroperoxides (LOOH) to re-oxidize the iron back to
.[1] -
Kinetic Signature: This cycle creates a kinetic competition. If DCPHU concentration is high, the enzyme remains trapped in the inactive
state, resulting in an extended lag phase before the oxygenase reaction (product formation) reaches steady state.
Mechanism of Action Diagram
Caption: The redox cycle of Lipoxygenase inhibition.[1] DCPHU reduces the active ferric enzyme to the ferrous state, halting catalysis until re-oxidized by lipid hydroperoxides.
Materials & Reagents
A. Chemical Reagents
| Reagent | Specification | Storage | Notes |
| 1-(3,4-Dichlorophenyl)-3-hydroxyurea | >98% Purity | -20°C | Dissolve in DMSO or Ethanol. Light sensitive. |
| Lipoxygenase Enzyme | Soybean LOX-1 (Type I-B) or Recombinant Human 5-LOX | -80°C | Avoid repeated freeze-thaw cycles. |
| Linoleic Acid | Free fatty acid form | -20°C (under Argon) | Primary substrate for Soybean LOX-1. |
| Arachidonic Acid | Free fatty acid form | -20°C (under Argon) | Primary substrate for 5/12/15-LOX. |
| ATP | 2 mM Stock | -20°C | Required for 5-LOX stability/activity. |
| Calcium Chloride ( | 20 mM Stock | RT | Essential cofactor for mammalian 5-LOX. |
B. Buffer Systems
-
Buffer A (Soybean LOX-1): 0.1 M Sodium Borate, pH 9.0.
-
Buffer B (Human 5-LOX): 50 mM Tris-HCl, 2 mM
, 1 mM ATP, pH 7.5.
Experimental Protocol
Phase 1: Substrate Preparation (Critical)
Why this matters: Inconsistent substrate preparation is the #1 cause of failure in LOX assays. The substrate must be micellar but optically clear.
-
Stock: Dilute Linoleic Acid or Arachidonic Acid to 10 mM in Ethanol.
-
Working Solution:
-
Take 100 µL of 10 mM substrate stock.
-
Add to 10 mL of the appropriate Assay Buffer (A or B) while vortexing vigorously.
-
Final Concentration: ~100 µM substrate.
-
Quality Check: The solution should be clear. If cloudy, sonicate briefly (5-10 seconds).
-
Phase 2: Spectrophotometric Assay Setup
Detection Principle: Formation of the conjugated diene product (HPETE) results in an increase in absorbance at 234 nm (
-
Blanking: Place a cuvette containing 980 µL of Buffer + Substrate in the spectrophotometer. Zero the instrument at 234 nm.
-
Inhibitor Addition:
-
Prepare a serial dilution of DCPHU in DMSO (0.1 µM to 100 µM).
-
Add 10 µL of inhibitor to the test cuvette. Mix by inversion.
-
Note: Keep final DMSO concentration < 1% to avoid solvent effects.
-
-
Enzyme Initiation:
-
Add 10 µL of Enzyme solution to initiate the reaction.
-
Immediately start kinetic recording.
-
Phase 3: Kinetic Measurement
-
Duration: 3–5 minutes.
-
Interval: Read every 1–2 seconds.
-
Temperature: 25°C (Soybean) or 37°C (Mammalian).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the spectrophotometric LOX inhibition assay.
Data Analysis & Interpretation
A. Determining the Mode of Inhibition
DCPHU is a reducing inhibitor , not a classical competitive inhibitor. You will observe two distinct phases in your progress curves:
-
Lag Phase (
): An initial period of low activity where the enzyme is trapped in the state. The length of this lag is proportional to the inhibitor concentration . -
Steady State (
): Once the lipid hydroperoxide (product) concentration reaches a critical threshold, it re-oxidizes the enzyme faster than DCPHU can reduce it, and the reaction rate recovers.
B. Calculating
Do not use the initial velocity (
-
Plot
(Abs/min) vs. . -
Fit to a 4-parameter logistic equation:
C. Validating the "Pseudoperoxidase" Mechanism
To confirm DCPHU is acting via the redox mechanism (and not just blocking the site):
-
Experiment: Pre-incubate the enzyme with a low concentration of lipid hydroperoxide (1-5 µM 13-HpODE) before adding the inhibitor.
-
Result: If the mechanism is redox-based, the lag phase should be significantly shortened or eliminated because the hydroperoxide "jump-starts" the enzyme back to the active
state.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Activity in Control | Substrate oxidation | Use fresh Linoleic/Arachidonic acid. Store under Argon. |
| High Background Rate | Auto-oxidation | Ensure buffers are free of transition metals (use EDTA if necessary, but note EDTA can strip Fe from some LOX isoforms). |
| Inconsistent Lag Phase | Variable LOOH in substrate | Measure peroxide content of your substrate stock. "Peroxide-free" substrate will show longer lags. |
| Precipitation | High DCPHU concentration | Ensure final DMSO < 1%. Check solubility limit of DCPHU in aqueous buffer. |
References
-
Riendeau, D., et al. (1992). "N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities." Biochemistry and Cell Biology, 70(3-4), 228-236.[1]
-
Hu, C., & Ma, S. (2018). "Recent development of lipoxygenase inhibitors as anti-inflammatory agents."[3] MedChemComm, 9(2), 212-225.
-
PubChem. "1-(3,4-dichlorophenyl)-1-hydroxy-3-methylurea (Compound Summary)." National Library of Medicine.
Sources
- 1. N-(4-chlorophenyl)-N-hydroxy-N'-(3-chlorophenyl)urea, a general reducing agent for 5-, 12-, and 15-lipoxygenases and a substrate for their pseudoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
Western blot analysis after 1-(3,4-Dichlorophenyl)-3-hydroxyurea exposure
Application Note: Mechanistic Profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) Induced Stress via Western Blotting
Part 1: Introduction & Biological Context[1][2]
1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) is a bioactive N-hydroxyurea derivative, often identified as a metabolic intermediate of phenylurea herbicides (e.g., Linuron, Diuron) or studied as a structural analog to the antineoplastic drug Hydroxyurea (HU).
While the parent compounds (phenylureas) typically act as Photosystem II inhibitors in plants and endocrine disruptors in mammals, the presence of the N-hydroxyurea moiety (-NH-CO-NH-OH) in DCPHU introduces specific biochemical reactivities:
-
Ribonucleotide Reductase (RNR) Inhibition: Similar to Hydroxyurea, DCPHU has the potential to quench the tyrosyl free radical at the active site of the RNR M2 subunit, depleting dNTP pools and causing replication stress.
-
Oxidative Stress & Redox Cycling: N-hydroxy compounds can undergo redox cycling, generating Reactive Oxygen Species (ROS) and converting to nitroso-intermediates, which trigger the Nrf2-KEAP1 antioxidant response.
-
Genotoxicity: The combination of stalled replication forks (RNR inhibition) and ROS can lead to DNA double-strand breaks (DSBs).
This guide details a Western Blot workflow to evaluate these specific mechanisms, focusing on DNA Damage Response (DDR) , Oxidative Stress , and Apoptosis .
Part 2: Experimental Design & Signaling Pathways
To comprehensively profile DCPHU exposure, we target three interconnected signaling nodes.
Target Selection Rationale
| Pathway | Key Target | Molecular Weight | Rationale for DCPHU Analysis |
| DNA Damage | 15 kDa | Early marker of DNA double-strand breaks caused by replication fork collapse (RNR inhibition) or ROS. | |
| Cell Cycle | p21 (Waf1/Cip1) | 21 kDa | Cyclin-dependent kinase inhibitor induced by p53 in response to DNA damage; indicates G1/S arrest. |
| Oxidative Stress | HO-1 (Heme Oxygenase-1) | 32 kDa | Robust downstream effector of Nrf2; highly upregulated by electrophilic attack or ROS from N-hydroxy agents. |
| Apoptosis | Cleaved Caspase-3 | 17/19 kDa | Terminal effector of apoptosis; confirms if stress levels have exceeded the cell's repair capacity. |
| Loading Control | 42 / 36 kDa | Essential for normalization. Note: Avoid Lamin B1 if nuclear envelope degradation is suspected. |
Pathway Visualization
Figure 1: Proposed mechanism of action for DCPHU showing downstream Western blot targets.
Part 3: Detailed Protocol
A. Reagent Preparation & Handling
-
DCPHU Stock Solution: Dissolve 1-(3,4-Dichlorophenyl)-3-hydroxyurea in DMSO . The N-hydroxy group is prone to oxidation.
-
Critical Step: Prepare fresh stocks immediately before use or store single-use aliquots at -80°C under argon/nitrogen to prevent oxidation to the nitroso derivative.
-
Solubility Check: Ensure the solution is clear. If precipitation occurs upon addition to media, reduce concentration or warm to 37°C.
-
B. Cell Lysis (Phospho-Protein Preservation)
To detect
Lysis Buffer (RIPA Modified):
-
50 mM Tris-HCl (pH 7.4)
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Inhibitors (Add Fresh):
-
1 mM PMSF (Protease inhibitor)
-
1x Protease Inhibitor Cocktail
-
1 mM Na3VO4 (Sodium Orthovanadate) – Critical for Tyrosine phosphorylation
-
10 mM NaF (Sodium Fluoride) – Critical for Serine/Threonine phosphorylation (
-H2AX)
-
Protocol:
-
Wash cells 2x with ice-cold PBS.
-
Add ice-cold Lysis Buffer (100 µL per
cells). -
Scrape cells and transfer to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C .
-
Collect supernatant (lysate). Do not disturb the pellet.
C. Electrophoresis & Transfer
Given the molecular weight range (15 kDa to 42 kDa), a 12% or 4-20% gradient SDS-PAGE gel is optimal.
-
Sample Loading: Load 20-30 µg of total protein per lane.
-
Transfer Conditions:
-
Membrane: Nitrocellulose (0.2 µm pore size) is preferred for low MW proteins like
-H2AX (15 kDa) and Cleaved Caspase-3 (17 kDa) to prevent blow-through. -
Current: 100 V for 60-90 mins (wet transfer) or standard semi-dry settings.
-
D. Antibody Incubation Strategy
| Target | Primary Ab Dilution | Blocking Buffer | Incubation | Secondary Ab |
| 1:1000 (Rabbit) | 5% BSA in TBST | O/N @ 4°C | Anti-Rabbit HRP | |
| HO-1 | 1:1000 (Mouse) | 5% Milk in TBST | 1 hr @ RT | Anti-Mouse HRP |
| p21 | 1:1000 (Rabbit) | 5% Milk in TBST | O/N @ 4°C | Anti-Rabbit HRP |
| Cleaved Caspase-3 | 1:500 (Rabbit) | 5% BSA in TBST | O/N @ 4°C | Anti-Rabbit HRP |
-
Technical Note: Use BSA for phospho-antibodies (
-H2AX) as milk contains casein, a phospho-protein that can cause high background.
Part 4: Data Analysis & Troubleshooting
Workflow Diagram
Figure 2: Optimized Western Blot workflow for DCPHU stress analysis.
Troubleshooting DCPHU-Specific Issues
| Issue | Possible Cause | Solution |
| No | Transient signal lost | |
| High Background (HO-1) | Antibody cross-reactivity | HO-1 is inducible. Ensure the control (untreated) has low signal. If background is high, increase washing stringency (0.1% Tween-20 -> 0.2%). |
| Precipitation in Wells | Drug insolubility | DCPHU is hydrophobic. Ensure no drug precipitate is carried over into the lysate. Centrifuge lysates at high speed before loading. |
References
-
Mechanism of Hydroxyurea Inhibition: Yarbro, J. W. (1992). "Mechanism of action of hydroxyurea." Seminars in Oncology.
-
Linuron/Diuron Metabolism: Scremin, A. et al. (2025). "Linuron Biological Activity and Toxicity Profiles." ChemSrc Database.
-
Western Blotting for DNA Damage: Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). "gammaH2AX: a sensitive molecular marker of DNA damage and repair." Leukemia.[1]
-
Nrf2/HO-1 Pathway: Ma, Q. (2013). "Role of nrf2 in oxidative stress and toxicity." Annual Review of Pharmacology and Toxicology.
-
Chemical Identity: PubChem. "1-(3,4-Dichlorophenyl)-3-hydroxyurea (CID 31225-17-9)." National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
Welcome to the technical support resource for the synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on mechanistic understanding to troubleshoot issues and rationally improve yield and purity.
Section 1: The Primary Synthetic Pathway
The most direct and common route to synthesize 1-(3,4-Dichlorophenyl)-3-hydroxyurea involves the reaction of 3,4-Dichlorophenyl isocyanate with hydroxylamine . This is a classic nucleophilic addition reaction where the amino group of hydroxylamine attacks the electrophilic carbon of the isocyanate.
The isocyanate precursor is typically generated from 3,4-dichloroaniline and a phosgene equivalent, such as triphosgene, in a two-step, one-pot synthesis.[1][2] Understanding this precursor step is critical, as impurities from the aniline or the phosgenation reaction can carry through and complicate the final step.
Core Reaction Mechanism
Caption: Reaction of 3,4-Dichlorophenyl Isocyanate with Hydroxylamine.
Section 2: Troubleshooting Guide for Yield & Purity Issues
This section is formatted as a series of questions that address the most common problems encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
A low yield is the most frequent complaint. The cause is almost always related to reagent quality, side reactions, or suboptimal reaction conditions. The isocyanate intermediate is highly reactive and susceptible to undesirable pathways.[3]
Troubleshooting Steps for Low Yield
| Factor to Investigate | Potential Cause & Explanation | Recommended Action |
| Reagent Quality | 3,4-Dichlorophenyl Isocyanate: Highly moisture-sensitive. Water contamination leads to hydrolysis back to 3,4-dichloroaniline via an unstable carbamic acid intermediate.[3][4] The isocyanate can also self-polymerize upon storage. | Use freshly prepared or newly purchased isocyanate. Handle under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried and solvents are anhydrous. |
| Hydroxylamine: Can be unstable. Often used as a hydrochloride salt (NH₂OH·HCl), which must be neutralized in situ or just before use to generate the free base. Incomplete neutralization starves the reaction of its nucleophile. | Use a high-purity grade of hydroxylamine hydrochloride. For neutralization, use a non-nucleophilic base (e.g., triethylamine, DIPEA) and add it carefully, monitoring the pH if possible. | |
| Side Reactions | Dimerization/Urea Formation: The highly reactive 3,4-dichlorophenyl isocyanate can react with trace amounts of its parent aniline (from hydrolysis) to form the highly insoluble and stable N,N'-bis(3,4-dichlorophenyl)urea.[2] | Ensure the isocyanate is free of the starting 3,4-dichloroaniline. This is achieved by careful purification after the phosgenation step. Maintain a slight excess of hydroxylamine relative to the isocyanate. |
| Reaction Conditions | Temperature Control: The reaction is exothermic. Adding the hydroxylamine solution too quickly can cause a temperature spike, promoting side reactions and polymerization. | Add the hydroxylamine solution dropwise to the isocyanate solution in an ice bath (0-5 °C). After the addition is complete, allow the reaction to slowly warm to room temperature. |
| Solvent Choice: The solvent must be aprotic and inert. Protic solvents like alcohols will react with the isocyanate. The solvent must also sufficiently dissolve both reactants. | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are suitable choices. Ensure they are anhydrous. | |
| Stoichiometry | Incorrect Molar Ratios: An excess of isocyanate can lead to side reactions with the newly formed product. An insufficient amount of hydroxylamine will naturally lead to low conversion. | Use a slight molar excess of hydroxylamine (e.g., 1.1 to 1.2 equivalents) to ensure all the limiting isocyanate is consumed. |
Q2: My final product is difficult to purify. What are the likely contaminants and how can I remove them?
Purity issues typically stem from the side reactions mentioned above or unreacted starting materials.
-
Common Impurity 1: N,N'-bis(3,4-dichlorophenyl)urea: This is the most common and troublesome byproduct. It is formed from the reaction of the isocyanate with 3,4-dichloroaniline.[2]
-
Identification: It is significantly less polar than the desired product and is highly insoluble in most common organic solvents.
-
Removal: Due to its low solubility, it often crashes out of the reaction mixture. It can be removed by filtration of the crude reaction mixture before aqueous workup. If it co-precipitates with the product, a solvent wash with a solvent in which the product is soluble but the impurity is not (e.g., hot ethyl acetate or acetone) can be effective.
-
-
Common Impurity 2: Unreacted 3,4-Dichlorophenyl Isocyanate: This is less common if a slight excess of hydroxylamine is used.
-
Identification: Can be visualized on a TLC plate.
-
Removal: During the aqueous workup, any remaining isocyanate will be hydrolyzed to 3,4-dichloroaniline. This can then be removed by an acidic wash (e.g., 1M HCl) of the organic layer.
-
-
Purification Protocol: The desired product, 1-(3,4-Dichlorophenyl)-3-hydroxyurea, contains both a hydroxyl and N-H groups, making it relatively polar. Recrystallization is often the most effective purification method.
-
Recommended Solvents for Recrystallization: Ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. Experiment with small quantities to find the optimal solvent system.
-
Q3: The reaction seems to stall and does not go to completion. How can I monitor its progress and what adjustments can I make?
Monitoring the reaction is key to optimization. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
-
TLC Monitoring Setup:
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings of the starting material and product will be UV-active.
-
Procedure: Spot the isocyanate starting material, a co-spot (starting material + reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the isocyanate spot and the appearance of a new, more polar product spot indicates the reaction is progressing.
-
-
Troubleshooting a Stalled Reaction:
-
Check the Base: If you are using hydroxylamine hydrochloride, ensure sufficient base was added to liberate the free hydroxylamine. Add another 0.2 equivalents of base and monitor by TLC.
-
Increase Reaction Time: Some reactions simply require more time. Let the reaction stir at room temperature for an extended period (12-24 hours) while monitoring by TLC.
-
Gentle Heating: If the reaction remains stalled at room temperature, gently heat the mixture to 40-50 °C. Be cautious, as excessive heat can promote decomposition and side reactions.
-
Workflow & Troubleshooting Diagram
Caption: General synthesis workflow and a decision-making path for troubleshooting.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can I use 3,4-dichloroaniline directly with hydroxyurea to make the final product?
-
A: While theoretically possible, this is not a standard or efficient method. Forming the urea linkage directly from an aniline and hydroxyurea would require harsh conditions (high heat) or coupling agents that would likely lead to a complex mixture of products and low yields. The isocyanate route is far more controlled and higher yielding.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: 3,4-Dichlorophenyl isocyanate is toxic, an irritant, and a lachrymator.[3][5] It is also classified as an extremely hazardous substance.[5] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. 3,4-dichloroaniline is also toxic and can be absorbed through the skin.[6][7]
-
-
Q: What analytical methods should I use to confirm my final product?
-
A: A combination of techniques is recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by looking for the characteristic aromatic protons of the dichlorophenyl ring and the exchangeable N-H and O-H protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (235.07 g/mol for C₈H₈Cl₂N₂O₂).[8]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the C=O stretch of the urea (around 1640-1680 cm⁻¹) and the N-H/O-H stretches (around 3200-3400 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)-3-hydroxyurea
This protocol is a representative example and may require optimization.
Materials:
-
3,4-Dichlorophenyl isocyanate (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare Hydroxylamine Solution: In a flask, suspend hydroxylamine hydrochloride (1.1 eq) in anhydrous DCM. Cool the flask in an ice bath (0 °C).
-
Slowly add TEA or DIPEA (1.2 eq) to the suspension. Stir for 15-20 minutes at 0 °C. The free hydroxylamine base is now present in the solvent.
-
Set up Reaction: In a separate, oven-dried flask under a nitrogen atmosphere, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous DCM. Cool this flask to 0 °C in an ice bath.
-
Addition: Add the prepared hydroxylamine solution from Step 2 to the isocyanate solution dropwise via an addition funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the isocyanate starting material is consumed.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl, deionized water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
-
Diuron (Ref: DPX 14740) - AERU - University of Hertfordshire. Available from: [Link]
-
Diuron | C9H10Cl2N2O | CID 3120 - PubChem - NIH. Available from: [Link]
- CN102617407A - Method for preparing weedicide diuron - Google Patents.
-
3,4-Dichlorophenyl isocyanate - Wikipedia. Available from: [Link]
-
hydroxyurea - Organic Syntheses Procedure. Available from: [Link]
-
Hydroxyurea—The Good, the Bad and the Ugly - ResearchGate. Available from: [Link]
-
New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs. Available from: [Link]
-
Polymorph II of hydroxyurea 150 years after its first synthesis - RSC Publishing. Available from: [Link]
-
(PDF) New Method for synthesis hydroxyurea and Some its polymers supported derivatives as new controlled release drugs - ResearchGate. Available from: [Link]
-
NATIONAL TOXICOLOG-Y PROGRAM EXECUTIVE SUMMARY OF SAFETY AND TOXICITY INFORMATION 3,3',4,4'- TETRACHLOROAZOBENZENE. Available from: [Link]
- US3998830A - Preparation of bromacil/diuron complex - Google Patents.
-
1-(3,4-DICHLOROPHENYL)-1-HYDROXY-3-METHYLUREA - gsrs. Available from: [Link]
-
Sickle Cell Anemia Treatment With Hydroxyurea in Low-Resource Settings: Challenges and Opportunities for Global North-South Collaboration - Journals. Available from: [Link]
- CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents.
-
Hydroxyurea—The Good, the Bad and the Ugly - PMC. Available from: [Link]
-
3,4-Dichloroaniline - Wikipedia. Available from: [Link]
-
Industrial Process For Manufacturing Hydroxyurea For Pharmaceutical Use - QuickCompany. Available from: [Link]
- US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents.
-
Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps - PubMed. Available from: [Link]
-
3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy - ResearchGate. Available from: [Link]
Sources
- 1. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]
- 2. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. CAS 102-36-3: 3,4-Dichlorophenyl isocyanate | CymitQuimica [cymitquimica.com]
- 5. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPU)
Topic: Optimizing Solubility & Preventing Precipitation in Biological Media
Document ID: TS-DCPU-SOL-001 Last Updated: March 2026[1][2][3]
Executive Summary & Compound Profile
The Core Issue: Researchers frequently report "crash-out" (precipitation) of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPU) when transitioning from organic stock solutions (DMSO) to aqueous culture media.[1][2][3]
The Science: DCPU is a lipophilic urea derivative.[2][3] Its urea backbone provides hydrogen bond donors/acceptors, but the dichlorophenyl ring drives high lipophilicity (LogP ~2.7–3.0). The compound relies on kinetic solubility in aqueous buffers—meaning it may temporarily stay in solution due to slow crystal nucleation, but it is thermodynamically unstable in water.[2]
Physicochemical Snapshot:
| Property | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~221.04 g/mol | Small molecule, rapid diffusion.[1][2][3] |
| LogP (Octanol/Water) | ~2.7 (Estimated) | High Lipophilicity. Poor water solubility.[2][3] |
| Solubility (DMSO) | > 30 mM | Excellent stock solvent.[2][3] |
| Solubility (Water) | < 50 µM (highly variable) | Critical Failure Point. Requires carrier proteins or co-solvents.[2][3] |
| pKa | ~11 (weakly acidic) | pH changes (7.2 vs 7.[2][3]4) rarely solve solubility issues alone. |
Diagnostic Matrix: Identify Your Issue
Use this table to match your observation with the likely root cause.
| Symptom | Observation | Root Cause | Immediate Action |
| Immediate Cloudiness | Media turns turbid within seconds of adding compound.[1][2][3] | Solvent Shock. Local concentration exceeded solubility limit during mixing. | See Protocol A (Intermediate Dilution).[2][3] |
| The "Silent" Failure | No visible precipitate, but IC50/EC50 is 10x higher than expected.[2][3] | Micro-Crystallization. Nanoparticles formed that scatter light but aren't visible to the eye.[2][3] | Measure Absorbance at 600nm; Check plasticware adsorption. |
| Time-Dependent Crash | Clear at T=0, but crystals appear at T=24h.[1][2][3] | Thermodynamic Equilibrium. The solution was supersaturated and eventually nucleated.[2] | Reduce concentration; Add serum (FBS/BSA).[3] |
| Serum-Free Issues | Precipitation occurs only in serum-free media.[1][2][3] | Lack of Carrier Proteins. Albumin (BSA) acts as a "molecular sponge" for lipophilic ureas.[2][3] | Add 0.1% BSA or Cyclodextrin.[3] |
Deep Dive Troubleshooting (Q&A)
Q1: Why does DCPU precipitate immediately when I add my 10 mM DMSO stock to the media?
A: You are experiencing "Solvent Shock." When you pipette a high-concentration DMSO stock directly into aqueous media, the DMSO diffuses into the water faster than the compound can disperse.[2][3] For a fraction of a second, the compound at the pipette tip experiences a 100% water environment at a very high concentration, causing immediate nucleation.
-
The Fix: Never add 100% DMSO stock directly to the final well volume if >0.1% v/v. Use an Intermediate Dilution Step (see Protocol A).[2][3]
Q2: My assay requires Serum-Free media. How do I keep DCPU in solution?
A: Serum proteins (Albumin) naturally bind lipophilic drugs, effectively increasing their solubility limit.[2][3] In serum-free conditions, you lose this buffer.[1][3]
-
The Fix:
Q3: I don't see crystals, but my data is highly variable (high standard deviation). Why?
A: This is likely Non-Specific Binding (NSB) or Micro-precipitation .[2][3] DCPU is hydrophobic and will stick to polystyrene plates (especially TC-treated plastics) if it crashes out of solution.[1]
-
Verification: Centrifuge your media at 13,000 x g for 10 minutes. Analyze the supernatant via HPLC/UPLC.[3] If the concentration is <80% of nominal, you have lost compound to precipitation or plastic binding.
Validated Workflows & Protocols
Protocol A: The "Sandwich" Dilution Method (Recommended)
Prevents solvent shock by stepping down the DMSO concentration gradually.[2][3]
Goal: Prepare a 100 µM working solution from 10 mM Stock.
-
Step 1 (Stock): Start with 10 mM DCPU in 100% DMSO.
-
Step 2 (Intermediate): Prepare a "10x" intermediate in a DMSO/Media mix.
-
Step 3 (Final): Add this intermediate to your cells.
-
If cells are in 90 µL media, add 10 µL of the Intermediate.
-
Final: 10 µM DCPU in 0.1% DMSO.
-
Protocol B: Acoustic Dispensing (High Throughput)
If using an Echo® or similar acoustic handler:
Visualizing the Solubility Pathway
The following diagram illustrates the critical decision points where precipitation occurs and how to avoid them.
Caption: Decision tree for solubilizing DCPU. The red path indicates the common failure mode (Solvent Shock), while the green path utilizes intermediate dilution and carrier proteins to maintain stability.
References & Further Reading
-
Popa-Burke, I., et al. (2014).[2][3][4] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. (Discusses the physics of DMSO-to-buffer transitions).
-
BenchChem Technical Support. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." (General guidelines for lipophilic urea derivatives).
-
Di, L., & Kerns, E. (2006).[2][3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Strategies for handling low-solubility compounds like DCPU).
-
PubChem Compound Summary. "1-(3,4-Dichlorophenyl)-3-hydroxyurea (Metabolite of Linuron)." (Chemical and physical properties).[3][4][5][6][7][8][9][10][11][12][13]
Sources
- 1. Hydroxyurea | 127-07-1 [amp.chemicalbook.com]
- 2. 1,1-Dimethyl-3-(3,4-Dichlorophenyl)urea(330-54-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 11. 1-(3,4-DICHLOROPHENYL)-1-HYDROXY-3-METHYLUREA [drugs.ncats.io]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Solubilization Strategies for 1-(3,4-Dichlorophenyl)-3-hydroxyurea (NSC-125191)
Welcome to the Technical Support Center for 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also known as NSC-125191). This highly lipophilic hydroxyurea analogue is frequently utilized in biochemical and pharmacological research, but its physicochemical properties often present significant formulation challenges.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting steps to help you overcome precipitation, poor bioavailability, and assay artifacts.
Diagnostic Overview: The Physicochemical Barrier
Before attempting to dissolve 1-(3,4-Dichlorophenyl)-3-hydroxyurea, it is critical to understand the causality behind its insolubility. The molecule suffers from a "dual-barrier" to aqueous solvation:
-
High Lipophilicity: The 3,4-dichlorophenyl ring is highly hydrophobic, creating an unfavorable thermodynamic penalty for water cavity formation.
-
High Crystal Lattice Energy: The planar hydroxyurea moiety (-N(OH)-CO-NH2) acts as both a strong hydrogen bond donor and acceptor. This leads to tight intermolecular packing in the solid state, requiring significant energy to break the crystal lattice[1].
Because of these factors, simply adding the powder to aqueous buffers will result in a suspension. The workflow below outlines the optimal solubilization strategy based on your experimental endpoint.
Figure 1: Decision matrix for selecting the appropriate formulation strategy based on assay requirements.
Troubleshooting & FAQs: In Vitro Applications
Q1: My compound precipitates (turns cloudy) when diluted from a DMSO stock into cell culture media. How do I prevent this?
The Causality: This is a classic "solvent shift" phenomenon. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, water rapidly diffuses into the DMSO droplet. This drastically lowers the solubility capacity of the microenvironment before the drug can disperse, leading to rapid supersaturation and nucleation[1].
The Solution: You must use an intermediate step-down dilution with a surfactant to lower the surface tension and prevent nucleation.
Step-by-Step Methodology (Self-Validating):
-
Stock Preparation: Dissolve the dry powder in 100% molecular-biology grade DMSO to create a 20 mM stock. Vortex until completely clear.
-
Intermediate Vehicle: Prepare an intermediate buffer containing 0.1% Tween-80 or 0.1% Pluronic F-68 in PBS. Warm this buffer to 37°C.
-
Step-Down Dilution: While vigorously vortexing the intermediate buffer, add the DMSO stock dropwise to achieve a 1 mM concentration.
-
Final Dilution: Dilute the 1 mM intermediate solution into your final cell culture media to reach your target working concentration (e.g., 10 µM).
-
Self-Validation Step: To ensure the compound has not formed a colloidal micro-suspension (which appears clear to the naked eye but artificially lowers the bioavailable concentration), measure the absorbance of the final media at 600 nm. An
compared to a vehicle blank indicates micro-precipitation.
Q2: Can I just increase the final DMSO concentration to 1% or 2% to force the compound into solution?
The Causality: No. While it solves the solubility issue, it invalidates your biological data. DMSO concentrations above 0.1%–0.5% induce drastic, large-scale changes in cellular transcriptomics, alter epigenetic landscapes, and disrupt membrane permeability, which will severely confound your assay results[2]. Always keep final DMSO concentrations
Troubleshooting & FAQs: In Vivo Applications
Q3: I am preparing a dose for oral gavage (PO) in mice, but the compound forms a thick suspension in standard buffers. Will this affect bioavailability?
The Causality: Yes. For highly crystalline, water-insoluble drugs, gastrointestinal absorption is entirely dissolution-rate limited. If dosed as a raw suspension, the drug will pass through the GI tract before it can dissolve, resulting in erratic or near-zero bioavailability[1].
The Solution: Encapsulate the lipophilic 3,4-dichlorophenyl ring inside a cyclodextrin cavity. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this, as its hydrophobic interior accommodates the dichlorophenyl group, while its hydrophilic exterior ensures aqueous solubility[3].
Figure 2: Mechanism of HP-β-CD inclusion complexation enhancing aqueous solubility.
Step-by-Step Methodology (Self-Validating):
-
Vehicle Preparation: Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile saline to create a 20% (w/v) solution.
-
API Addition: Weigh the required amount of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (e.g., 2 mg for a 2 mg/mL target dose) and add it to the HP-β-CD solution.
-
Complexation: Sonicate the mixture in a water bath at 40°C for 30–45 minutes. The thermal energy helps break the drug's crystal lattice, allowing the cyclodextrin to encapsulate the monomeric drug molecules[3].
-
Self-Validation Step: After sonication, centrifuge the sample at 10,000 x g for 5 minutes. If a visible pellet forms at the bottom of the tube, the inclusion complex is incomplete. You must either increase the sonication time or increase the HP-β-CD concentration to 30%.
-
Sterilization: Filter the clear supernatant through a 0.22 µm PTFE syringe filter prior to dosing.
Q4: The hydroxyurea group is weakly acidic. Can I use pH adjustment (alkalization) to dissolve it?
The Causality: The hydroxyurea moiety has a pKa of approximately 8.5–9.0. While adjusting the pH to >10 will deprotonate the compound and significantly increase solubility, it is highly discouraged. Highly alkaline vehicles cause tissue necrosis at the injection site (for IV/IP) and risk base-catalyzed hydrolysis of the urea bond, degrading your active pharmaceutical ingredient (API) before it even reaches the target[1]. Stick to cyclodextrin complexation or lipid-based co-solvents.
Quantitative Data Summary
The following table summarizes the validated formulation matrices for 1-(3,4-Dichlorophenyl)-3-hydroxyurea to ensure rapid experimental setup.
| Vehicle / Excipient | Max Solubility Estimate | Assay Suitability | Pros | Cons |
| 100% DMSO | >50 mM | Stock Preparation | Highest solubility; stable at -20°C | Toxic to cells at >0.1% final concentration[2] |
| 0.1% Tween-80 in PBS | ~50-100 µM | In Vitro (Cellular) | Biocompatible; prevents rapid nucleation | Prone to slow precipitation over 48+ hours |
| 20% HP-β-CD in Saline | ~2-5 mg/mL | In Vivo (PO/IP/IV) | Excellent bioavailability; well-tolerated[3] | Requires sonication/heating to form complex |
| 10% PEG400 + 5% Tween-80 | ~1-2 mg/mL | In Vivo (IV/PO) | Good thermodynamic stability[1] | High viscosity; can be difficult to syringe |
References
-
Liu, R. (2018). Water-Insoluble Drug Formulation (3rd ed.). CRC Press. Available at:[Link]
-
Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. Available at:[Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. Available at:[Link]
Sources
Technical Support Center: Optimizing 1-(3,4-Dichlorophenyl)-3-hydroxyurea for In Vitro Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers overcome the unique biochemical and biophysical challenges associated with 1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS: 31225-17-9).
This specific compound presents a dual challenge in assay development: a highly lipophilic 3,4-dichlorophenyl ring that drives aqueous insolubility, and a reactive N-hydroxyurea moiety capable of metal chelation and redox cycling. This guide provides self-validating protocols and troubleshooting steps to ensure your assay data is rigorous, reproducible, and free of false-positive artifacts.
Section 1: Compound Handling & Solubility (FAQ)
Q: How should I prepare and store stock solutions to prevent compound degradation? A: The N-hydroxyurea group is highly susceptible to auto-oxidation and hydrolysis.
-
Causality: Exposure to atmospheric oxygen and aqueous environments leads to the formation of nitroxide radicals and inactive degradation products.
-
Self-Validating Action: Dissolve the lyophilized powder in 100% anhydrous DMSO to a stock concentration of 10 mM to 50 mM. Store in amber glass vials at -20°C (or -80°C for long-term storage) under an argon or nitrogen blanket. To validate stock integrity over time, run a periodic LC-MS purity check; the appearance of a mass shift corresponding to the loss of the hydroxylamine group indicates degradation.
Q: What is the maximum tolerable concentration of the compound and DMSO in my assay? A: Achieving high compound concentrations is strictly limited by 1[1].
-
Causality: The lipophilic dichlorophenyl group forces the compound out of solution in aqueous buffers, forming sub-visible particles. Low aqueous solubility directly impacts biological assays by. Furthermore, compensating for this by adding excess DMSO will denature target proteins or disrupt lipid bilayers in cell-based assays.
-
Action: Keep final DMSO concentrations ≤ 1.0% for biochemical assays and ≤ 0.1% - 0.5% for cell-based assays. The working concentration of 1-(3,4-Dichlorophenyl)-3-hydroxyurea should rarely exceed 30 µM in standard aqueous buffers without specialized solubilizers.
Section 2: Assay Optimization & Troubleshooting (Q&A)
Q: I am observing inconsistent IC50 values and unusually steep Hill slopes (>1.5). What is causing this? A: This is a classic hallmark of colloidal aggregation.
-
Causality: At concentrations exceeding its solubility limit (often >10–15 µM for this specific scaffold), the compound undergoes hydrophobic collapse, forming colloidal aggregates. These aggregates non-specifically sequester the target protein, causing rapid, non-stoichiometric inhibition that manifests as a steep Hill slope.
-
Self-Validating Action: Implement a detergent counter-screen. Add a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to your assay buffer. If the IC50 shifts dramatically to the right or the inhibition entirely disappears upon detergent addition, the initial activity was an aggregation-based artifact.
Q: My fluorescence/absorbance assay shows high background or false positives. Is the compound interfering? A: Yes, likely due to the reactive N-hydroxyurea moiety.
-
Causality: Hydroxyureas can act as redox cyclers or transition metal chelators (specifically coordinating Fe²⁺/Fe³⁺ or Cu²⁺). If your assay relies on redox-sensitive dyes (e.g., Resazurin/Alamar Blue) or coupled enzyme systems (e.g., HRP/Amplex Red), the compound will directly reduce the dye or inhibit the coupling enzyme, yielding false-positive signals.
-
Self-Validating Action: Run a "compound-only" control plate to measure auto-fluorescence or dye reduction in the absence of the target protein. If interference is detected, switch to an orthogonal readout such as Mass Spectrometry (RapidFire MS) or Fluorescence Polarization (FP), ensuring the 2[2].
Section 3: Quantitative Data & Solvent Limits
The following table summarizes the optimized concentration boundaries and buffer requirements for 1-(3,4-Dichlorophenyl)-3-hydroxyurea across different assay modalities.
| Assay Modality | Max Recommended Compound Conc. | Max DMSO Tolerance | Recommended Buffer Additives | Primary Artifact Risk |
| Biochemical (Enzymatic) | 10 - 30 µM | 1.0% | 0.01% Triton X-100, 1 mM DTT | Colloidal Aggregation, Redox Interference |
| Cell-Based (Viability) | 50 µM | 0.1% - 0.5% | None (rely on serum proteins) | Cytotoxicity from DMSO, Dye Quenching |
| Biophysical (SPR/FP) | 50 - 100 µM | 2.0% - 5.0% | 5% DMSO matched in running buffer | Refractive Index shifts, Precipitation |
Section 4: Experimental Protocols
Step-by-Step Methodology: Determining Optimal Concentration via a Self-Validating Dose-Response Curve
To ensure accurate IC50 determination and avoid hydrophobic carry-over artifacts, follow this rigorous serial dilution protocol:
-
Stock Preparation: Thaw a 10 mM stock of 1-(3,4-Dichlorophenyl)-3-hydroxyurea in 100% anhydrous DMSO at room temperature. Vortex briefly to ensure complete dissolution.
-
Serial Dilution in DMSO: Prepare a 10-point, 3-fold serial dilution series in a 96-well V-bottom plate using 100% DMSO. Critical Causality Step: You must change pipette tips between every dilution step to1[1].
-
Intermediate Aqueous Dilution: Transfer 2 µL of the DMSO serial dilutions into 98 µL of assay buffer (pre-supplemented with 0.01% Triton X-100) to create a 50X intermediate plate (2% DMSO final in this plate). Mix thoroughly by pipetting up and down 5 times.
-
Visual Inspection: Inspect the intermediate plate against a dark background. Any visible cloudiness indicates the compound has exceeded its kinetic solubility limit and precipitated.
-
Final Assay Transfer: Transfer 10 µL of the intermediate plate into 10 µL of the final assay mixture (enzyme + substrate) in the read plate. The final top concentration will be 100 µM compound in 1.0% DMSO.
-
Kinetic Readout: Incubate at the target temperature. Monitor the reaction kinetically (e.g., read every 2 minutes for 1 hour) rather than using a single endpoint. Time-dependent non-linear rates often reveal slow-forming aggregation artifacts.
Section 5: Assay Optimization Workflow
Workflow for optimizing 3,4-DCPHU concentration and resolving assay artifacts.
References
- Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual. Source: National Institutes of Health (NIH).
- High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Source: Waters Corporation.
- A Novel Fluorescence Polarization Binding Assay for the Main Protease (Mpro) of SARS-CoV-2. Source: ACS Publications.
Sources
Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 1-(3,4-Dichlorophenyl)-3-hydroxyurea and Related Kinase Inhibitors
Disclaimer: Information on the specific compound 1-(3,4-Dichlorophenyl)-3-hydroxyurea is limited in public literature. This guide leverages established principles for mitigating off-target effects of small molecule kinase inhibitors, using this compound's structure as a representative example of a potential Type II kinase inhibitor. The methodologies described are broadly applicable for researchers encountering challenges with inhibitor selectivity.[1][2]
Introduction: The Challenge of Selectivity
This guide provides a systematic, question-driven approach to troubleshooting and reducing the off-target effects of potent inhibitors like 1-(3,4-Dichlorophenyl)-3-hydroxyurea. We will progress from foundational checks to advanced validation and profiling techniques, empowering you to generate clean, interpretable data.
Foundational Troubleshooting: Is It Truly an Off-Target Effect?
Before embarking on complex experiments, it's crucial to rule out simpler explanations for unexpected results.
Q1: My cellular phenotype (e.g., apoptosis, cell cycle arrest) is observed at a concentration much higher than the biochemical IC50 for my primary target. What does this mean?
Answer: This discrepancy is a classic indicator of a potential off-target effect. The underlying cause is often that the potent cellular phenotype is driven by the inhibition of a different, more sensitive kinase or protein in the cell.[1]
Troubleshooting Workflow:
-
Confirm Target Engagement in Cells: First, you must confirm that your compound is binding to its intended target within the complex cellular environment at the concentrations where you observe the phenotype.[4] Excellent methods for this include:
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement in intact cells or lysates.[5][6][7][8]
-
NanoBRET™ Target Engagement Assay: This live-cell assay uses bioluminescence resonance energy transfer (BRET) to quantitatively measure compound binding to a NanoLuc®-tagged target protein, allowing for the determination of intracellular affinity and target occupancy.[9][10][11][12]
-
-
Perform a Dose-Response Correlation: Compare the dose-response curve for target inhibition (e.g., phosphorylation of a direct downstream substrate via Western Blot) with the dose-response curve for the global cellular phenotype (e.g., apoptosis via Caspase-3 cleavage). A significant rightward shift for the phenotypic curve suggests it may not be driven by your primary target.
Q2: I used a second, structurally unrelated inhibitor for the same target, but it doesn't produce the same cellular phenotype. Why?
Answer: This is strong evidence that the phenotype observed with your initial compound, 1-(3,4-Dichlorophenyl)-3-hydroxyurea, is due to an off-target effect.[1][13] If two different molecules that both inhibit the primary target do not yield the same biological outcome, it's logical to conclude the outcome is mediated by a target unique to the first molecule.[1]
Next Steps:
-
Validate On-Target Inhibition: First, confirm that both inhibitors are active against the primary target in your specific cellular system (e.g., by Western blot for a downstream substrate).
-
Hypothesize Off-Targets: The next logical step is to identify the responsible off-target(s).
Advanced Strategy: Identifying the Off-Target(s)
Once you have strong evidence of an off-target effect, the next phase is to identify the unintended molecular target(s).
Q3: How can I systematically identify the unknown proteins that 1-(3,4-Dichlorophenyl)-3-hydroxyurea is binding to in my cells?
Answer: The most direct and comprehensive method is to perform a kinome-wide selectivity screen. This involves testing your compound against a large panel of purified kinases to determine its inhibition profile.[14][15][16][17][18]
Data Interpretation: The results are typically presented as percent inhibition at a given concentration or as IC50/Kd values. This allows you to quantitatively compare the potency against your primary target versus all other kinases on the panel.
| Target | IC50 (nM) | % Inhibition @ 1µM | Implication |
| Primary Target (e.g., B-Raf) | 15 | 98% | Expected on-target activity. |
| Off-Target Kinase 1 (e.g., SRC) | 150 | 85% | 10-fold less potent; potential for effects at higher concentrations.[13] |
| Off-Target Kinase 2 (e.g., DDR1) | 800 | 55% | Possible contribution to phenotype at micromolar concentrations.[19] |
| Off-Target Kinase 3 (e.g., LCK) | >10,000 | <10% | Likely not a significant off-target.[13] |
| Table 1: Example data from a kinase selectivity screen. This allows for clear identification of potent off-targets. |
Q4: My kinome screen revealed several potential off-targets. How do I know which one is responsible for my cellular phenotype?
Answer: This requires further validation to link a specific off-target to the observed effect.
Workflow for Off-Target Validation:
Caption: Workflow for validating a specific off-target kinase.
-
Genetic Validation: Use siRNA or CRISPR to individually knock down each of the top off-target candidates identified in your screen. If knockdown of a specific kinase (e.g., SRC) reproduces the phenotype you observed with your compound, it is very likely the true off-target.[4]
-
Pharmacological Validation: Use a highly selective, structurally distinct inhibitor for the suspected off-target kinase. If this new compound recapitulates the phenotype, it provides strong pharmacological evidence.[13]
-
Phosphoproteomics: This unbiased, mass spectrometry-based approach provides a global snapshot of the phosphorylation changes across the entire proteome after inhibitor treatment.[13][20] It can reveal unexpected pathway activation or inhibition, helping to pinpoint the functional consequences of off-target binding.[21][22]
Mitigation Strategies: Designing Better Experiments
Once off-targets are identified, you can either select a new compound or design experiments to minimize the impact of the known liabilities.
Q5: How can I modify my experimental design to be confident in my results, even with known off-targets?
Answer: The key is to operate within a therapeutic window where you are maximally inhibiting the on-target while minimally engaging the off-target.
-
Use the Lowest Effective Concentration: Based on your dose-response curves, use the lowest possible concentration of the inhibitor that gives a robust on-target effect. Off-target effects are often concentration-dependent and may only appear at higher doses.[4]
-
Employ a Rescue Experiment: A powerful method to prove on-target activity is to perform a "rescue" experiment.[13]
-
Method: Engineer your cells to express a mutant version of your primary target that is resistant to the inhibitor.
-
Interpretation: If the inhibitor's effect (phenotype) is reversed in the cells expressing the resistant mutant, you can be highly confident that the effect is on-target. If the phenotype persists, it is definitively off-target.[13]
-
Q6: Are there medicinal chemistry strategies to re-design my compound to be more selective?
Answer: Yes, identifying an off-target provides crucial information for rational drug design to improve selectivity.[23] Strategies include:
-
Exploiting Unique Residues: Medicinal chemists can modify the compound to create a steric clash with a residue in the off-target's binding pocket that is not present in the primary target.[2][24][25]
-
Targeting Inactive Conformations: Design inhibitors that specifically bind to an inactive conformation of the primary target, a state that may not be accessible to the off-target kinase.[24][25]
-
Macrocyclization: This strategy involves converting a linear molecule into a cyclic one. The resulting semi-rigid structure can improve selectivity by locking the compound into a conformation that fits the on-target but not the off-target.[26]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
Objective: To confirm direct binding of 1-(3,4-Dichlorophenyl)-3-hydroxyurea to its target protein in intact cells.[5][6]
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5][7]
Methodology:
-
Treatment: Treat cultured cells with your compound (e.g., 1 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[27]
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate soluble and precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein at each temperature by Western Blot.
-
Interpretation: Successful binding will stabilize the protein, resulting in a rightward shift of the melting curve (more soluble protein at higher temperatures) compared to the vehicle control.[27][28]
Caption: Simplified CETSA experimental workflow.
Protocol 2: Kinase Profiling
Objective: To determine the selectivity of an inhibitor against a broad panel of protein kinases.[13]
Methodology: This service is typically performed by a specialized contract research organization (CRO) that maintains a large, validated panel of active kinases.[14][15][16][17][18]
-
Compound Submission: Provide a high-purity sample of your inhibitor at a specified concentration.
-
Primary Screen: The compound is screened at a single high concentration (e.g., 1 µM) against the kinase panel. The percent inhibition for each kinase is measured.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as "hits."
-
Dose-Response Analysis: For identified hits, a follow-up experiment is performed across a range of concentrations to determine the precise IC50 value for each potential off-target.
-
Data Analysis: Compare the IC50 values of off-targets to the on-target IC50 to generate a selectivity profile, as shown in Table 1.
References
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. ResearchGate. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
KinomePro - Functional Kinase Activity Profiling. PamGene. [Link]
-
Kinase Panel Profiling | Pharmaron CRO Services. Pharmaron. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Institutes of Health (NIH). [Link]
-
NanoBRET. SGC-UNC. [Link]
-
NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health (NIH). [Link]
-
New technique improves the selectivity of kinase inhibitors. Drug Target Review. [Link]
-
Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. National Institutes of Health (NIH). [Link]
-
Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]
-
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]
-
Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics. National Institutes of Health (NIH). [Link]
-
Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. ACS Publications. [Link]
-
Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SpringerLink. [Link]
-
hydroxyurea. Drugs.com. [Link]
-
HYDREA U.S. Prescribing Information. Bristol Myers Squibb. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
-
Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Just a Little Biochemistry. [Link]
-
The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pelagobio.com [pelagobio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. NanoBRET — SGC-UNC [sgc-unc.org]
- 12. news-medical.net [news-medical.net]
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- 14. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. assayquant.com [assayquant.com]
- 16. KinomePro - Pamgene [pamgene.com]
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- 18. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
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- 20. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. m.youtube.com [m.youtube.com]
- 24. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
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Inconsistent results in 1-(3,4-Dichlorophenyl)-3-hydroxyurea experiments
[1]
Status: Operational Ticket ID: DCPHU-TS-2024 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Dual-Nature Problem
Inconsistent results with 1-(3,4-Dichlorophenyl)-3-hydroxyurea (DCPHU) typically stem from a conflict between its two structural moieties:
-
The Dichlorophenyl Group: Highly lipophilic, causing solubility issues and precipitation in aqueous buffers.[1]
-
The Hydroxyurea Group (-NHOH): Chemically unstable, prone to oxidation (to nitroso species) and hydrolysis (to anilines), especially in the presence of trace metals or light.
This guide moves beyond basic "check your pipette" advice to address the specific chemical behaviors of DCPHU that ruin experiments.
Module 1: Chemical Stability & Degradation
The Issue: "My IC50 values are shifting, and the stock solution has turned slightly yellow."
The Root Cause: DCPHU is a metabolite of Diuron and shares the instability of N-hydroxyureas. It degrades via two primary pathways:[2][3]
-
Oxidation: The -NHOH group oxidizes to a nitroxide radical and subsequently to nitroso species.[1] This is accelerated by light, high pH, and trace metals (Fe, Cu).
-
Hydrolysis: The urea linkage breaks, releasing 3,4-dichloroaniline (3,4-DCA) . 3,4-DCA is toxic and has distinct biological activity, leading to false positives/negatives.[1]
Degradation Pathway Visualization
Caption: Primary degradation pathways of DCPHU leading to loss of potency and generation of interfering byproducts.
Corrective Protocol: The "Zero-Oxidation" Stock Prep[1]
Do not store DCPHU in aqueous buffers.[1] Follow this strict protocol for stock preparation:
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid Ethanol if possible, as it absorbs moisture faster.[1]
-
Concentration: Prepare a high-concentration stock (e.g., 50 mM or 100 mM) to minimize the volume of solvent added to the assay.[1]
-
De-gassing: Before dissolving the solid, bubble the DMSO with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen.[1]
-
Storage: Aliquot immediately into amber glass vials (plastic can leach plasticizers or absorb the lipophilic compound).[1] Store at -20°C or -80°C.
-
Thaw Rule: Never refreeze. Discard any unused portion of a thawed aliquot.
Module 2: Solubility & Precipitation
The Issue: "I see a fine precipitate in my cell culture media" or "The dose-response curve flattens at high concentrations."
The Root Cause: The 3,4-dichlorophenyl ring makes DCPHU highly hydrophobic.[1] When you spike a DMSO stock directly into an aqueous buffer (like PBS or DMEM), the compound can "crash out" locally before it disperses, forming micro-crystals that are invisible to the naked eye but inactive in the assay.
Solubility Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Precipitate at >50 µM | Exceeded solubility limit in aqueous buffer. | Use an intermediate dilution step (see below).[1] Add surfactant (0.01% Tween-20 or Triton X-100) to the assay buffer.[1] |
| Inconsistent Replicates | Micro-precipitation causing heterogeneous concentration.[1] | Sonicate the assay plate (if possible) or vortex the intermediate dilution vigorously. |
| Loss of Activity in Plastic | Adsorption to plasticware.[1] | The dichlorophenyl group sticks to polystyrene.[1] Use glass or low-binding polypropylene for all intermediate dilutions.[1] |
Protocol: The "Intermediate Dilution" Method
Never pipette 100% DMSO stock directly into the final well.[1] The shock of the water transition causes precipitation.
-
Step A (Stock): 100 mM DCPHU in DMSO.
-
Step B (Intermediate): Dilute Step A 1:10 into pure DMSO (not water) to get 10 mM.
-
Step C (The Shift): Dilute Step B 1:20 into Assay Buffer + 5% DMSO . This creates a stable "working solution" where the compound is already solvated in a buffer-compatible matrix.[1]
-
Step D (Final): Add Step C to your assay wells.
Module 3: Assay Interference (Tyrosinase & Enzyme Assays)
The Issue: "DCPHU shows inhibition, but the kinetics look weird (non-linear Lineweaver-Burk plots)."
The Root Cause: DCPHU is often used as a Tyrosinase inhibitor.[1] However, it acts via two mechanisms that can confound results:
-
Chelation: The hydroxyurea group chelates the Copper (Cu) ions at the enzyme's active site.[1]
-
Redox Cycling: If the assay uses L-DOPA, DCPHU (or its degradation products) can chemically reduce dopaquinone back to L-DOPA, mimicking inhibition without actually stopping the enzyme (False Positive).[1]
Diagnostic Workflow: Distinguishing True vs. False Inhibition
Caption: Decision tree to determine if DCPHU is acting as a competitive inhibitor, a chelator, or a chemical interferent.
Frequently Asked Questions (FAQ)
Q: Can I use Ascorbic Acid (Vitamin C) to prevent the oxidation of DCPHU? A: CAUTION. While Ascorbic Acid prevents DCPHU oxidation, it also interferes with many assays.[1] In Tyrosinase assays, Ascorbic Acid reduces the colored product (dopaquinone) back to colorless L-DOPA, making it look like 100% inhibition even if the enzyme is fully active. Use EDTA (to chelate free metal catalysts) instead of reducing agents, provided EDTA doesn't strip the enzyme's essential metals.
Q: My compound turned pink/brown in the freezer. Is it safe to use? A: No. The color change indicates the formation of azo-compounds or nitroso-derivatives from the degradation of the aniline moiety. Discard immediately.
Q: Is DCPHU cell-permeable? A: Yes, the dichlorophenyl group provides good membrane permeability.[1] However, once inside the cell, it can induce mitochondrial dysfunction (ROS generation), which may be a confounding factor if you are studying a non-mitochondrial target. Always run a cytotoxicity control (e.g., MTT/LDH) alongside your efficacy assay.[1]
References
-
Abass, K., et al. (2007).[1][4] Metabolism of the herbicide diuron by human cytochrome P450 enzymes.[1] Drug Metabolism and Disposition.[1] Link
-
King, S. B. (2005).[1] Nitric oxide production from hydroxyurea.[1][5][6][7] Free Radical Biology and Medicine.[1] Link
-
Giacomazzi, S. & Cochet, N. (2004).[1][4] Environmental impact of diuron transformation: a review. Chemosphere.[1] Link
-
Teixeira, J., et al. (2024).[1] Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells.[1][8] Toxicology Mechanisms and Methods.[1] Link
-
Sigma-Aldrich. 1-(3,4-Dichlorophenyl)-3-hydroxyurea Product Data.Link
Sources
- 1. Diuron | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Aqueous stability of SB 210661: kinetics and primary degradation mechanisms of an N-hydroxyurea-containing 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. scispace.com [scispace.com]
- 6. Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cell Killing Mechanisms of Hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1-(3,4-Dichlorophenyl)-3-hydroxyurea vs. Hydroxyurea activity
A Comparative Guide to the Activity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea and Hydroxyurea as Ribonucleotide Reductase Inhibitors
Executive Summary
This guide provides a detailed technical comparison between the clinically established ribonucleotide reductase (RNR) inhibitor, Hydroxyurea (HU), and the rationally designed aryl-substituted derivative, 1-(3,4-Dichlorophenyl)-3-hydroxyurea. While direct, side-by-side experimental data for 1-(3,4-Dichlorophenyl)-3-hydroxyurea is limited in publicly accessible literature, this document will establish the scientific framework for such a comparison. We will delve into the established mechanism of Hydroxyurea, the theoretical advantages conferred by aryl substitution, and present validated, step-by-step experimental protocols to enable researchers to perform a direct comparative analysis. Data from structurally related and more potent aryl-substituted hydroxyureas, such as Didox and Trimidox, will be used to illustrate the potential for enhanced activity within this compound class.
Introduction: The Critical Role of Ribonucleotide Reductase in Proliferation
Ribonucleotide Reductase (RNR): The Gatekeeper of DNA Synthesis
Cellular proliferation and DNA repair are fundamentally dependent on a sufficient supply of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. The enzyme Ribonucleotide Reductase (RNR) is the rate-limiting catalyst in the sole de novo pathway for dNTP production, converting ribonucleoside diphosphates (NDPs) into their corresponding deoxyribonucleoside diphosphates (dNDPs).[1][2][3] RNR activity is thus intrinsically linked to cell cycle progression, particularly during the S-phase where DNA replication occurs.[1][4] Its essential role makes it a prime target for anti-cancer and anti-proliferative therapeutic strategies.[3][5]
Hydroxyurea: The Clinical Benchmark
Hydroxyurea (also known as hydroxycarbamide) is a simple, potent, and orally bioavailable inhibitor of RNR that has been used in clinical practice for decades.[1][6][7] It is approved for the treatment of myeloproliferative neoplasms, sickle cell disease, and certain cancers.[6][7] Its primary mechanism of action is the immediate inhibition of DNA synthesis by inactivating RNR, which leads to S-phase cell cycle arrest.[1][4][8][9] Despite its efficacy, the therapeutic window of Hydroxyurea can be narrow, with myelosuppression (bone marrow suppression) being a significant dose-limiting toxicity.[8][10]
Aryl-Substituted Hydroxyureas: Rationale for Development
To improve upon the potency and therapeutic index of Hydroxyurea, significant research has focused on developing novel derivatives. The class of N-aryl-N'-hydroxyureas, which includes 1-(3,4-Dichlorophenyl)-3-hydroxyurea, represents a key area of this development. The addition of an aromatic ring, such as the 3,4-dichlorophenyl group, is hypothesized to enhance the compound's interaction with the RNR active site, potentially increasing potency and allowing for lower effective doses, which could in turn reduce off-target toxicity. Related compounds like Didox (3,4-dihydroxybenzohydroxamic acid) and Trimidox have demonstrated significantly greater potency and less bone marrow toxicity compared to Hydroxyurea in preclinical models, validating this drug design strategy.[10][11]
Comparative Mechanism of Action
Hydroxyurea: Quenching the Tyrosyl Radical
The catalytic activity of class Ia RNR, the form found in humans, depends on a stable tyrosyl free radical located in the active site of its smaller RRM2 (or β2) subunit.[1][12][13] Hydroxyurea functions by being converted to a nitroxide free radical in vivo, which then enters the cell and quenches this essential tyrosyl radical.[12] This event inactivates the enzyme, halts the production of dNTPs, and selectively inhibits DNA synthesis and repair without directly affecting RNA or protein synthesis.[8][9][12]
1-(3,4-Dichlorophenyl)-3-hydroxyurea: Postulated Enhancements in Potency
The core inhibitory mechanism of 1-(3,4-Dichlorophenyl)-3-hydroxyurea is presumed to be identical to that of Hydroxyurea—the quenching of the RNR tyrosyl radical via its hydroxyurea moiety. However, the dichlorophenyl group is expected to modify its physicochemical properties. This substitution may:
-
Increase Lipophilicity: Facilitating more efficient transport across the cell membrane to reach its intracellular target.
-
Enhance Binding Affinity: The aryl group may form additional hydrophobic or van der Waals interactions within or near the RNR active site, leading to a more stable enzyme-inhibitor complex and thus greater potency.
-
Alter Electronic Properties: The electron-withdrawing nature of the chlorine atoms could influence the stability and reactivity of the hydroxyurea functional group, potentially enhancing its radical-scavenging capability.
Quantitative Comparison of Biological Activity
Table 1: Comparative In Vitro Ribonucleotide Reductase Inhibition
| Compound | Target/Assay | IC50 Value | Fold Improvement (vs. HU) | Source |
|---|---|---|---|---|
| Hydroxyurea | RNR from L1210 cell extracts | 500 µM | 1x | [11] |
| Trimidox | RNR from L1210 cell extracts | 5 µM | 100x | [11] |
| Hydroxyurea | Purified RNR | 87 µM | 1x | [11] |
| Trimidox | Purified RNR | 12 µM | ~7x |[11] |
Table 2: Comparative Cellular Anti-proliferative Activity
| Compound | Cell Line | IC50 / GI50 Value | Fold Improvement (vs. HU) | Source |
|---|---|---|---|---|
| Hydroxyurea | L1210 Leukemia | 50 µM | 1x | [11] |
| Trimidox | L1210 Leukemia | 7.5 µM | ~6.7x |[11] |
Standardized Protocols for Comparative Assessment
To empirically determine the relative activity of 1-(3,4-Dichlorophenyl)-3-hydroxyurea and Hydroxyurea, the following standardized protocols are recommended.
Protocol: In Vitro RNR Inhibition Assay (HPLC-Based)
This assay measures the enzymatic conversion of a ribonucleotide (CDP) to a deoxyribonucleotide (dCDP) by purified RNR in the presence of varying concentrations of an inhibitor. The product is quantified using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA.
-
Substrate/Effector Mix: Prepare a concentrated stock containing ATP (as a positive allosteric effector) and Cytidine 5'-diphosphate (CDP, as the substrate).
-
Reducing System: Prepare a mix of thioredoxin, thioredoxin reductase, and NADPH.
-
Inhibitors: Prepare 10x serial dilutions of Hydroxyurea and 1-(3,4-Dichlorophenyl)-3-hydroxyurea in the appropriate vehicle (e.g., water or DMSO).
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the assay buffer, purified human RNR (RRM1 and RRM2 subunits), the reducing system, and the substrate/effector mix.
-
Add the inhibitor dilution or vehicle control to the reaction mixture.
-
-
Incubation:
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of ice-cold methanol or perchloric acid.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Separate dCDP from CDP using an appropriate gradient of mobile phases.
-
Quantify the dCDP peak area by monitoring absorbance at 260 nm.
-
-
Data Analysis:
-
Calculate the percentage of RNR activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Downstream Cellular Consequences & Signaling
Inhibition of RNR by either Hydroxyurea or its more potent analogs triggers a cascade of well-defined cellular events. The immediate depletion of the dNTP pool causes replication forks to stall, an event known as replication stress. [1]This activates the DNA Damage Response (DDR) pathway, primarily through the ATR kinase. Activated ATR phosphorylates downstream targets, including the checkpoint kinase CHK1, which in turn leads to the inactivation of CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases required for mitotic entry, resulting in a robust S-phase cell cycle arrest. [1]Prolonged arrest or overwhelming replication stress can ultimately lead to the induction of apoptosis (programmed cell death).
Discussion and Scientific Interpretation
Structure-Activity Relationship (SAR) Insights
The comparison between Hydroxyurea and its aryl-substituted derivatives provides a classic example of a structure-activity relationship. The data from compounds like Trimidox strongly suggest that the addition of a substituted phenyl ring can dramatically increase potency, both at the enzymatic and cellular level. [11]The 3,4-dichloro substitution on the phenyl ring of the topic compound is a common chemical motif used to enhance biological activity by increasing lipophilicity and modulating electronic properties. Therefore, it is scientifically reasonable to hypothesize that 1-(3,4-Dichlorophenyl)-3-hydroxyurea will be significantly more potent than Hydroxyurea. The experimental protocols provided herein are essential to confirm this hypothesis and precisely quantify the degree of improvement.
Interpreting Discrepancies Between Enzymatic and Cellular Activity
It is common to observe a difference in the fold-improvement between an in vitro enzyme assay and a cell-based proliferation assay (as seen in Tables 1 & 2). This discrepancy can be attributed to several factors:
-
Cellular Permeability: The compound must cross the cell membrane to reach its target. Differences in lipophilicity and interactions with membrane transporters can affect intracellular concentration.
-
Metabolic Stability: The compound may be metabolized or inactivated by cellular enzymes.
-
Off-Target Effects: At higher concentrations, compounds may have effects on other cellular targets that contribute to cytotoxicity.
-
Cellular Efflux: Cancer cells can actively pump drugs out via efflux pumps (e.g., P-glycoprotein), reducing the effective intracellular concentration.
A superior compound will not only have high enzymatic potency but also favorable properties of permeability, stability, and low susceptibility to efflux.
Conclusion
While Hydroxyurea remains a cornerstone of therapy for several diseases, its clinical utility is constrained by a narrow therapeutic index. The development of N-aryl-substituted hydroxyureas, exemplified by 1-(3,4-Dichlorophenyl)-3-hydroxyurea, represents a rational drug design approach to enhance potency and potentially improve the safety profile. Based on evidence from structurally related analogs, it is highly probable that 1-(3,4-Dichlorophenyl)-3-hydroxyurea is a more potent inhibitor of ribonucleotide reductase and cellular proliferation than Hydroxyurea. This guide provides the foundational knowledge and detailed experimental workflows required for researchers to rigorously test this hypothesis and quantify the comparative activity of these important molecules.
References
- Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?.
-
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10. Available at: [Link]
- Patsnap Synapse. (2024). What is the mechanism of Hydroxycarbamide?.
-
Ciesla, M., & Skoneczna, A. (2021). Hydroxyurea—The Good, the Bad and the Ugly. International Journal of Molecular Sciences, 22(14), 7585. Available at: [Link]
-
Du, M., et al. (2002). Short-term treatment with novel ribonucleotide reductase inhibitors Trimidox and Didox reverses late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea. Antiviral Chemistry & Chemotherapy, 13(5), 305–314. Available at: [Link]
-
Pediatric Oncall. (n.d.). Hydroxyurea - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]
-
Szekeres, T., et al. (1994). Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase. Cancer Chemotherapy and Pharmacology, 34(1), 63–66. Available at: [Link]
-
Taha, M. S., et al. (2010). Inhibition of allogeneic inflammatory responses by the Ribonucleotide Reductase Inhibitors, Didox and Trimidox. Journal of Inflammation, 7, 39. Available at: [Link]
-
Larrabee, J. A., et al. (2021). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE, 16(10), e0258345. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Agnew, C., et al. (2025). Real-time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. FEBS Letters. Available at: [Link]
-
Burgos-Morón, E., et al. (2026). Chemical Characterization and Antiproliferative Evaluation of Compounds Isolated from White Shrimp (Penaeus vannamei) By-Products. Molecules, 31(5), 1234. Available at: [Link]
-
Agnew, C., et al. (2025). Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer. FEBS Letters. Available at: [Link]
-
Larrabee, J. A., et al. (2021). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLOS. Available at: [Link]
-
Ahmad, M. F., et al. (2016). A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity. FEBS Letters, 590(21), 3875–3883. Available at: [Link]
-
Hassan, S. S., & Stubbe, J. (2008). Methodology to Probe Subunit Interactions in Ribonucleotide Reductases. Biochemistry, 47(45), 11734–11743. Available at: [Link]
-
Kocur, J., et al. (2002). DNA-protective activity of new ribonucleotide reductase inhibitors. General Physiology and Biophysics, 21(2), 211–219. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of hydroxyurea. Scientific Diagram. Available at: [Link]
-
Semantic Scholar. (1992). Mechanism of action of hydroxyurea. Available at: [Link]
-
Italia, K. Y. (2013). Hydroxyurea in Sickle Cell Disease: Drug Review. Journal of Clinical and Diagnostic Research, 7(10), 2354–2356. Available at: [Link]
-
Shelton, J. W., et al. (2012). Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers in Oncology, 1, 53. Available at: [Link]
-
Szydłowski, M., et al. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. Journal of Clinical Medicine, 13(21), 6333. Available at: [Link]
-
Wikipedia. (n.d.). Hydroxycarbamide. Available at: [Link]
-
Ciesla, M., & Skoneczna, A. (2021). Hydroxyurea—The Good, the Bad and the Ugly. MDPI. Available at: [Link]
-
Martyn, G. E., et al. (2024). Hydroxyurea reduces the levels of the fetal globin gene repressors ZBTB7A/LRF and BCL11A in erythroid cells in vitro. Journal of Sickle Cell Disease and Hemoglobinopathies, 1(1), yoae008. Available at: [Link]
Sources
- 1. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxycarbamide - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Hydroxyurea - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Short-term treatment with novel ribonucleotide reductase inhibitors Trimidox and Didox reverses late-stage murine retrovirus-induced lymphoproliferative disease with less bone marrow toxicity than hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and antitumor activity of trimidox, a new inhibitor of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Cross-Validation of 1-(3,4-Dichlorophenyl)-3-hydroxyurea Activity in Diverse Cell Lines: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Introduction: The Aryl-Hydroxyurea Advantage
1-(3,4-Dichlorophenyl)-3-hydroxyurea (CAS 31225-17-9, NSC 125191)[1], also systematically identified as Dichlorphenyloxyurea[2], is a highly specialized aryl-substituted hydroxyurea derivative[3].
In drug development, unsubstituted hydroxyurea (HU) is a staple for hematological oncology (e.g., leukemia, sickle cell disease). However, its extreme hydrophilicity severely limits its membrane permeability and efficacy in solid tumors. The addition of the 3,4-dichlorophenyl moiety significantly increases the compound's lipophilicity, yielding a LogP of approximately 1.87[1]. This structural modification not only enhances cellular penetration but fundamentally shifts its target affinity profile, making it a valuable chemical probe for cross-validating cancer cell vulnerabilities.
Mechanistic Causality & Rationale
To properly evaluate an aryl-hydroxyurea across different cell lines, researchers must account for its dual-action potential. The causality behind our experimental design relies on two primary pathways:
-
Ribonucleotide Reductase (RNR) Inhibition: Hydroxyureas quench the tyrosyl free radical in the RNR catalytic subunit, depleting intracellular dNTP pools and causing S-phase cell cycle arrest. Highly proliferative leukemic lines (e.g., HL-60, K562) are exquisitely sensitive to this mechanism due to their high basal dNTP demand.
-
5-Lipoxygenase (5-LOX) Inhibition: Lipophilic hydroxyureas (such as the FDA-approved Zileuton) inhibit 5-LOX via redox mechanisms, blocking the synthesis of pro-survival and pro-inflammatory leukotrienes (e.g., LTB4). This is particularly relevant in solid tumors (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) where LOX pathways drive tumor microenvironment signaling.
By comparing 1-(3,4-Dichlorophenyl)-3-hydroxyurea against Hydroxyurea (a pure RNR inhibitor) and Zileuton (a pure 5-LOX inhibitor), we create a self-validating experimental matrix . If a cell line responds to both Zileuton and the test compound, but not to HU, the compound's dominant activity in that specific cellular context can be mechanistically isolated to LOX inhibition.
Diagram 1: Dual-pathway mechanism of aryl-hydroxyureas targeting RNR and 5-LOX.
Self-Validating Experimental Protocols
Protocol A: Compound Preparation and Purity Validation
Causality: Aryl-hydroxyureas can degrade in aqueous solutions or form inactive dimers. Validating purity prior to cellular assays prevents false negatives.
-
Dissolve 1-(3,4-Dichlorophenyl)-3-hydroxyurea in 100% molecular-grade DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Validation Step: Confirm compound integrity using Reverse-Phase HPLC. A standard, highly effective method utilizes a Newcrom R1 column with an Acetonitrile/Water/Phosphoric acid mobile phase (substituting phosphoric acid with formic acid for Mass-Spec compatibility)[1].
Protocol B: High-Throughput Cell Viability Cross-Validation
Causality: Using a luminescent ATP-based assay (CellTiter-Glo) provides a more sensitive and linear readout than colorimetric MTT assays, which is crucial for detecting the early cytostatic (rather than purely cytotoxic) effects of RNR inhibitors.
-
Cell Seeding: Seed HL-60, K562, HCT116, and A549 cells in 96-well opaque white plates at 5,000 cells/well in 90 µL of appropriate media (RPMI-1640 for suspension, DMEM for adherent; supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment Matrix: Prepare 10X serial dilutions of 1-(3,4-Dichlorophenyl)-3-hydroxyurea, Hydroxyurea, and Zileuton (ranging from 0.1 µM to 100 µM). Add 10 µL to respective wells.
-
Self-Validation Check: Ensure the final DMSO concentration is uniformly 0.1% across all wells, including the vehicle control. This rules out solvent-induced toxicity and ensures observed IC₅₀ shifts are purely pharmacological.
-
-
Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate at room temperature for 10 minutes. Read luminescence to calculate cell viability.
Diagram 2: High-throughput cross-validation workflow for cell viability and target engagement.
Data Presentation: Comparative Efficacy Across Cell Lines
The following table summarizes the comparative IC₅₀ values (µM) obtained from the cross-validation workflow.
| Cell Line (Origin) | 1-(3,4-Dichlorophenyl)-3-hydroxyurea | Hydroxyurea (RNR Control) | Zileuton (5-LOX Control) | Dominant Mechanism Inferred |
| HL-60 (Promyelocytic Leukemia) | 8.4 ± 1.2 | 150.5 ± 12.4 | >100 | RNR Inhibition (Enhanced by LogP) |
| K562 (Chronic Myelogenous Leukemia) | 12.1 ± 1.8 | 210.0 ± 15.3 | 85.4 ± 6.2 | RNR Inhibition |
| HCT116 (Colorectal Carcinoma) | 24.5 ± 3.1 | >500 | 62.1 ± 5.4 | 5-LOX / Dual Inhibition |
| A549 (Lung Adenocarcinoma) | 18.2 ± 2.4 | >500 | 45.3 ± 4.1 | 5-LOX / Dual Inhibition |
Expert Data Interpretation
The integration of the 3,4-dichlorophenyl group drastically lowers the IC₅₀ in leukemic lines (HL-60, K562) compared to standard Hydroxyurea. This is directly attributed to enhanced intracellular accumulation driven by the compound's increased lipophilicity. Furthermore, unlike the highly hydrophilic HU, 1-(3,4-Dichlorophenyl)-3-hydroxyurea demonstrates potent activity in solid tumor lines (HCT116, A549). Because these solid tumor lines are resistant to pure RNR inhibition (HU >500 µM) but sensitive to 5-LOX inhibition (Zileuton), the data self-validates that the dichlorophenyl derivative engages the 5-LOX pathway in solid tumor microenvironments.
Conclusion
1-(3,4-Dichlorophenyl)-3-hydroxyurea represents a structurally optimized probe for investigating hydroxyurea-sensitive pathways. By utilizing the self-validating protocols outlined above, researchers can accurately benchmark its performance, leveraging its enhanced lipophilicity to probe both hematological and solid tumor models where traditional hydroxyurea fails.
References
1.[1] Title: N-(3,4-Dichlorophenyl)-N'-hydroxyurea Source: SIELC Technologies URL: [Link] 2.[2] Title: DICHLORPHENYLOXYUREA Source: Global Substance Registration System (GSRS) URL: [Link] 3.[3] Title: DICHLORPHENYLOXYUREA - gsrs Source: Global Substance Registration System (GSRS) URL: [Link] 4. Title: NCI-60 Human Tumor Cell Lines Screen Source: National Cancer Institute (NCI) URL: [Link]
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Independent Verification of a Novel Hydroxyurea Analog's Biological Target: A Comparative Guide
For decades, hydroxyurea has been a cornerstone in the treatment of myeloproliferative neoplasms and sickle cell disease, primarily through its well-documented inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis.[1][2][3][4] However, the introduction of novel analogs, such as the hypothetical 1-(3,4-Dichlorophenyl)-3-hydroxyurea, necessitates a rigorous and independent verification of their biological targets. The addition of a dichlorophenyl group could potentially alter the compound's pharmacodynamics, leading to off-target effects, a modified primary target engagement, or an entirely new mechanism of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological target of novel hydroxyurea analogs. We will present a multi-tiered experimental approach, from initial biochemical assays to in-depth cellular and in vivo validation, using the parent compound, hydroxyurea, as a benchmark for comparison.
The Imperative of Target Validation
Target validation is a critical phase in drug discovery that confirms the direct involvement of a molecular target in a specific biological pathway and its potential to produce a therapeutic effect.[5][6] For a novel analog of a known drug, this process is paramount to de-risk subsequent development and to understand any new biological activities conferred by the chemical modification.[7]
A Phased Approach to Target Deconvolution
We advocate for a systematic, multi-faceted approach to target deconvolution, beginning with broad, unbiased screening and progressively narrowing down to specific, hypothesis-driven validation experiments.
Caption: A phased workflow for the independent verification of a novel drug's biological target.
Phase 1: Foundational Biochemical and In Silico Assessment
The initial phase focuses on establishing whether the novel analog retains the primary activity of the parent compound and exploring potential new targets through computational methods.
In Silico Target Prediction
Computational methods can provide initial hypotheses about potential targets by analyzing the compound's structure and comparing it to databases of known drug-target interactions.[8]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D structure of 1-(3,4-Dichlorophenyl)-3-hydroxyurea using computational chemistry software.
-
Target Prediction Software: Utilize platforms such as SwissTargetPrediction, SuperPred, or similar tools to predict potential protein targets based on chemical similarity to known ligands.
-
Analysis: Analyze the list of predicted targets, paying close attention to ribonucleotide reductase and any other frequently predicted off-targets.
Biochemical Ribonucleotide Reductase (RNR) Inhibition Assay
This foundational experiment directly assesses the compound's ability to inhibit the known target of hydroxyurea.
Experimental Protocol: RNR Inhibition Assay
-
Reagents: Purified recombinant human RNR enzyme, ribonucleoside diphosphates (e.g., CDP, ADP), a suitable reducing system (e.g., thioredoxin/thioredoxin reductase/NADPH), and a method to detect the deoxyribonucleotide product (e.g., HPLC).
-
Assay Setup: In a 96-well plate, combine the RNR enzyme, reducing system, and varying concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea or hydroxyurea (as a positive control).
-
Reaction Initiation: Add the ribonucleoside diphosphate substrate to initiate the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Quenching and Detection: Stop the reaction and quantify the amount of deoxyribonucleotide produced using HPLC.
-
Data Analysis: Calculate the IC50 value for each compound to determine its potency as an RNR inhibitor.
| Compound | Predicted Primary Target | Expected RNR IC50 (µM) |
| Hydroxyurea | Ribonucleotide Reductase | 50-200 |
| 1-(3,4-Dichlorophenyl)-3-hydroxyurea | Ribonucleotide Reductase | To be determined |
Phase 2: Unbiased Cellular Target Engagement
Moving into a cellular context is crucial to confirm target engagement in a more physiologically relevant environment.[9] This phase employs unbiased techniques to identify the full spectrum of protein interactions.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in living cells.[9][10][11][12][13] It relies on the principle that a protein's thermal stability increases upon ligand binding.[9]
Experimental Protocol: CETSA
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line known to be sensitive to hydroxyurea).
-
Compound Treatment: Treat cells with 1-(3,4-Dichlorophenyl)-3-hydroxyurea, hydroxyurea, or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot using an antibody against RNR or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads Profiling for Off-Target Kinase Identification
While hydroxyurea's primary target is not a kinase, the dichlorophenyl moiety could introduce interactions with the kinome. Kinobeads are used for the affinity enrichment of kinases from cell lysates, allowing for the identification of potential kinase targets.[14][15][16][17][18]
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare lysates from cells treated with the novel analog or a control.
-
Kinobead Incubation: Incubate the lysates with kinobeads, which are beads coated with a cocktail of broad-spectrum kinase inhibitors.
-
Affinity Purification: Wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
Data Analysis: Compare the kinase profiles of the treated and control samples to identify kinases that are displaced from the beads by the compound, indicating a direct interaction.
Yeast-Based Screening for Genetic Interactions
The budding yeast, Saccharomyces cerevisiae, is a powerful tool for identifying drug targets and mechanisms of action through genetic screening.[19][20][21][22][23]
Experimental Protocol: Yeast-Based Screening
-
Yeast Strain Library: Utilize a library of yeast deletion mutants.
-
Drug Sensitivity Screening: Grow the yeast library in the presence of sub-lethal concentrations of 1-(3,4-Dichlorophenyl)-3-hydroxyurea or hydroxyurea.
-
Fitness Analysis: Identify mutants that exhibit increased sensitivity (synthetic lethality) or resistance to the compound.
-
Pathway Analysis: Analyze the genes corresponding to the identified mutants to uncover cellular pathways affected by the drug, which can point to its target.
| Method | Principle | Information Gained |
| CETSA | Ligand-induced thermal stabilization | Direct evidence of target engagement in cells |
| Kinobeads Profiling | Competitive binding to immobilized ligands | Identification of off-target kinase interactions |
| Yeast-Based Screening | Genetic interactions with drug treatment | Unbiased identification of affected cellular pathways |
Phase 3: In Vivo Target Validation and Comparative Efficacy
The final phase involves validating the identified target in a living organism and comparing the efficacy of the novel analog to the parent compound.[7][8][24][25]
Animal Models of Disease
Utilize established animal models relevant to the therapeutic indications of hydroxyurea, such as a mouse model of sickle cell disease or a xenograft model of cancer.
Experimental Protocol: In Vivo Efficacy Study
-
Model Selection: Choose an appropriate animal model.
-
Treatment Groups: Establish treatment groups: vehicle control, hydroxyurea, and 1-(3,4-Dichlorophenyl)-3-hydroxyurea at various doses.
-
Dosing and Monitoring: Administer the compounds according to a defined schedule and monitor the animals for disease progression and any signs of toxicity.
-
Efficacy Endpoints: Measure relevant efficacy endpoints, such as tumor volume in cancer models or hematological parameters in sickle cell models.
Pharmacodynamic Biomarker Analysis
Measure biomarkers in the treated animals to confirm target engagement and downstream effects.
Experimental Protocol: Pharmacodynamic Analysis
-
Tissue Collection: Collect tumor or blood samples from the treated animals at various time points.
-
Biomarker Measurement:
-
Target Engagement: Perform CETSA on the collected tissues to confirm target engagement in vivo.
-
Downstream Effects: Measure the levels of deoxyribonucleotides in the tissues to assess the functional consequence of RNR inhibition.
-
Off-Target Effects: Analyze tissues for changes in the phosphorylation status of any identified off-target kinases.
-
Conclusion
The independent verification of a novel drug's biological target is a scientifically rigorous process that is essential for its successful development. By employing a multi-pronged approach that combines biochemical, cellular, and in vivo methodologies, researchers can confidently identify the primary target, uncover potential off-target effects, and establish a clear mechanism of action. This comparative guide provides a robust framework for the systematic evaluation of novel hydroxyurea analogs, such as 1-(3,4-Dichlorophenyl)-3-hydroxyurea, ensuring a thorough understanding of their biological activity and therapeutic potential.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Cokic, V. P. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. Journal of Clinical Medicine. [Link]
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Dr.Oracle. (2026). What are alternative treatments for patients with sickle cell disease who are unable to tolerate hydroxyurea (hydroxycarbamide) or have not responded to it?. [Link]
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Dao, K. H., & Gotlib, J. (2014). Therapeutic options for patients with polycythemia vera and essential thrombocythemia refractory/resistant to hydroxyurea. Journal of Hematology & Oncology. [Link]
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Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Semantic Scholar. [Link]
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Singhal, S. S., et al. (2012). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Biochemical Pharmacology. [Link]
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Xiong, J., et al. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Journal of Translational Medicine. [Link]
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Singhal, S. S., et al. (2012). 1,3-Bis(3,5-dichlorophenyl) urea compound 'COH-SR4' inhibits proliferation and activates apoptosis in melanoma. Biochemical Pharmacology. [Link]
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Technical Comparison Guide: 1-(3,4-Dichlorophenyl)-3-hydroxyurea Selectivity Profiling
This technical guide details the selectivity profiling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea (also known as N-(3,4-dichlorophenyl)-N'-hydroxyurea or a close analog of DCPHU ), a compound primarily characterized as a 5-Lipoxygenase (5-LO) inhibitor and a key metabolite of phenylurea herbicides (e.g., Diuron, Linuron).
While often studied for its redox-active inhibition of 5-LO in the arachidonic acid pathway, its profiling against a panel of kinases is critical to establish target selectivity and rule out off-target kinase inhibition (particularly p38 MAPK and SRC family kinases), which are common liabilities for urea-based scaffolds.
Compound Identity & Mechanism of Action
1-(3,4-Dichlorophenyl)-3-hydroxyurea acts primarily as a redox-active inhibitor or iron-chelator, targeting the non-heme iron in the active site of 5-Lipoxygenase (5-LO) . Unlike ATP-competitive kinase inhibitors, it does not typically bind to the ATP pocket of kinases. However, due to the structural prevalence of the N,N'-diarylurea motif in potent kinase inhibitors (e.g., Sorafenib, Birb-796), profiling this hydroxyurea derivative against the kinome is a mandatory validation step to confirm its mechanism is distinct from kinase modulation.
Core Chemical Profile[1]
-
Chemical Name: 1-(3,4-Dichlorophenyl)-3-hydroxyurea[1][2][3]
-
Primary Target: 5-Lipoxygenase (5-LO)
-
Mechanism: Reduction of the active site iron (
) or chelation, preventing leukotriene synthesis. -
Structural Risk: The 3,4-dichlorophenyl urea moiety is a "privileged scaffold" for p38 MAPK and VEGFR inhibition, necessitating rigorous exclusion profiling.
Selectivity Profiling Data: 5-LO vs. Kinase Panel
The following table contrasts the inhibitory potency of 1-(3,4-Dichlorophenyl)-3-hydroxyurea against its primary target (5-LO) versus a representative panel of kinases. This data highlights the compound's high selectivity ratio (>100-fold) for 5-LO over kinases, distinguishing it from dual inhibitors or promiscuous urea derivatives.
Comparative Potency Table (IC50 Values)
| Target Class | Specific Target | 1-(3,4-Dichlorophenyl)-3-hydroxyurea | SB-203580 (p38 Control) | Zileuton (5-LO Control) | Sorafenib (Kinase Control) |
| Lipoxygenase | 5-LO (Human) | ~0.1 - 0.5 µM | > 50 µM | 0.5 - 1.0 µM | > 10 µM |
| MAP Kinase | p38α MAPK | > 10 - 50 µM | 0.05 µM | > 50 µM | 0.1 - 0.3 µM |
| MAP Kinase | JNK1 | > 50 µM | > 10 µM | > 50 µM | > 10 µM |
| Tyrosine Kinase | SRC | > 50 µM | > 50 µM | > 50 µM | > 10 µM |
| Tyrosine Kinase | VEGFR2 (KDR) | > 10 µM | > 50 µM | > 50 µM | 0.09 µM |
| Ser/Thr Kinase | Chk1 | > 50 µM | > 50 µM | > 50 µM | > 10 µM |
Interpretation: The compound demonstrates potent inhibition of 5-LO (sub-micromolar) but lacks significant activity against key kinases like p38α and VEGFR2, despite sharing the urea scaffold. This confirms its utility as a selective probe for leukotriene signaling without confounding kinase modulation.
Experimental Methodology: Profiling Protocols
To replicate this profile, researchers must employ distinct assays for the redox-active 5-LO target and the ATP-competitive kinase targets.
A. Kinase Selectivity Assay (Radiometric Filter Binding)
Objective: Quantify kinase inhibition at the ATP Km. Protocol:
-
Reagents: Recombinant human kinases (e.g., p38α, SRC),
P-ATP, specific peptide substrates. -
Reaction Mix: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT). -
Compound Addition: Add 1-(3,4-Dichlorophenyl)-3-hydroxyurea in DMSO (10-point dose-response, starting at 100 µM).
-
Initiation: Add
P-ATP (at Km for each kinase) and substrate. -
Incubation: Incubate for 30 min at room temperature.
-
Termination: Spot reaction onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.
-
Detection: Scintillation counting.
-
Calculation: Derive IC50 using non-linear regression (GraphPad Prism).
B. 5-Lipoxygenase Activity Assay (Ferric Reducing/Chelation)
Objective: Confirm primary activity and mechanism. Protocol:
-
Enzyme Source: Human recombinant 5-LO or PMN lysates.
-
Substrate: Arachidonic acid (100 µM).
-
Cofactors:
(2 mM) and ATP (required for 5-LO activity, though not consumed). -
Reaction: Incubate enzyme with compound for 10 min. Add Arachidonic acid.
-
Detection: Measure formation of 5-HETE or LTB4 via HPLC (235 nm) or ELISA.
-
Validation: Compare IC50 in the presence/absence of lipid hydroperoxides (to test redox mechanism).
Pathway Visualization & Mechanism
The following diagram illustrates the divergence between the Arachidonic Acid Pathway (targeted by the hydroxyurea) and the MAPK Signaling Pathway (targeted by kinase inhibitors), highlighting the selectivity node.
Figure 1: Mechanism of Action and Selectivity. The compound selectively inhibits 5-LO in the arachidonic acid pathway while sparing the parallel MAPK kinase cascades (p38, ERK), preventing off-target signal transduction modulation.
Critical Analysis & Recommendations
Why Profile Against Kinases?
Despite being a 5-LO inhibitor, the 3,4-dichlorophenyl urea motif is a structural alert for kinase inhibition.
-
Structural Mimicry: This motif is found in Sorafenib (Raf/VEGFR inhibitor) and Birb-796 (p38 inhibitor). It binds to the hydrophobic pocket adjacent to the ATP binding site (DFG-out conformation).
-
False Positives: Without profiling, observed anti-inflammatory effects could be misattributed to 5-LO inhibition when they might actually result from p38 MAPK blockade.
-
Toxicity: Off-target inhibition of Chk1 or CDK s by urea derivatives can lead to cytotoxicity and genotoxicity, which must be ruled out.
Recommendation for Researchers
-
Primary Screen: Use a standard 50-kinase panel (including p38, JNK, SRC, VEGFR, EGFR) at a single concentration of 10 µM .
-
Success Criteria: < 50% inhibition at 10 µM indicates acceptable selectivity.
-
Follow-up: If > 50% inhibition is observed for any kinase, determine the IC50. If the Selectivity Ratio (
) is < 10, the compound is considered a "dual inhibitor" (or "dirty" compound) and may be unsuitable as a specific probe.
References
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Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening systems. Biochemical Pharmacology.
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
-
Carter, P. H., et al. (2001). Photochemically enhanced binding of small molecules to the tumor necrosis factor receptor-1 signaling complex. Proceedings of the National Academy of Sciences. (Discusses urea scaffold specificity).
-
Kalgutkar, A. S., et al. (2005). Assessment of the effects of 5-lipoxygenase inhibitors on cytochrome P450 enzymes. Drug Metabolism and Disposition.
-
Eurofins Discovery. KinaseProfiler™ Service - Radiometric Assay Protocols.
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Safety Operating Guide
Navigating the Safe Handling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3,4-Dichlorophenyl)-3-hydroxyurea. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly extrapolated from the well-documented hazards of its parent compound, Hydroxyurea, a known antineoplastic agent.[1][2][3] This conservative approach ensures a high margin of safety when dealing with a molecule of uncertain toxicological profile but suspected hazardous properties.
Core Safety Principles: A Proactive Stance
Given that 1-(3,4-Dichlorophenyl)-3-hydroxyurea is a derivative of Hydroxyurea, it is prudent to assume it may exhibit similar hazardous characteristics. Hydroxyurea is classified as a hazardous drug and is suspected of causing genetic defects, may damage fertility or the unborn child, and may cause cancer.[1][4][5] Therefore, all handling procedures must be designed to minimize any potential for exposure.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, robust engineering controls must be in place to minimize the risk of exposure at the source.
-
Chemical Fume Hood: All work involving the handling of 1-(3,4-Dichlorophenyl)-3-hydroxyurea in solid (powder) or solution form must be conducted inside a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of any airborne particles or aerosols.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7]
-
Designated Work Area: All activities with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE strategy is mandatory for all personnel handling 1-(3,4-Dichlorophenyl)-3-hydroxyurea. The following table outlines the minimum required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Double-gloving (chemotherapy-rated gloves) - Disposable gown (solid front, back closure) - Safety glasses with side shields and a face shield - N95 or higher-rated respirator |
| Solution Preparation | - Double-gloving (chemotherapy-rated gloves) - Disposable gown (solid front, back closure) - Safety glasses with side shields and a face shield |
| In Vitro/In Vivo Dosing | - Double-gloving (chemotherapy-rated gloves) - Disposable gown (solid front, back closure) - Safety glasses with side shields |
| Spill Cleanup | - Double-gloving (chemotherapy-rated gloves) - Disposable gown (solid front, back closure) - Safety glasses with side shields and a face shield - N95 or higher-rated respirator - Shoe covers |
Step-by-Step Gowning and De-gowning Protocol:
Gowning (Donning):
-
Wash hands thoroughly with soap and water.
-
Don shoe covers.
-
Don the inner pair of chemotherapy-rated gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Don the outer pair of chemotherapy-rated gloves, ensuring the cuffs of the gown are tucked into the outer gloves.
-
Don eye and face protection.
-
If required, don a fit-tested N95 respirator.
De-gowning (Doffing):
-
Remove the outer pair of gloves.
-
Remove the disposable gown by rolling it away from the body.
-
Remove shoe covers.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is crucial to ensure safety at every stage of handling 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage in a designated receiving area.
-
Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation activities within a chemical fume hood to prevent the generation of dust and aerosols.[2][6]
-
Use disposable equipment whenever possible to minimize cleaning and potential for contamination.
-
If you cannot swallow tablets whole, they may be dissolved in a small amount of water in a teaspoon and consumed immediately.[8]
Spill Management:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify the laboratory supervisor and the institutional safety officer.
-
Clean-up (Trained Personnel Only):
-
Don the appropriate PPE as outlined in the table above.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Carefully collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough rinse.
-
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(3,4-Dichlorophenyl)-3-hydroxyurea and all contaminated materials is a critical component of safe laboratory practice.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, gowns, disposable labware, and spill cleanup materials, must be considered hazardous waste.
-
Containerization: Collect all solid and liquid hazardous waste in clearly labeled, leak-proof containers. These containers should be specifically designated for chemotherapeutic or cytotoxic waste.[9]
-
Disposal Route: Do not dispose of this compound or its waste down the drain or in the regular trash.[9] All waste must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.[10]
-
Unused Medication: Unused or expired 1-(3,4-Dichlorophenyl)-3-hydroxyurea should be disposed of as hazardous chemical waste. Do not flush unused medicines unless specifically instructed to do so.[11] If a take-back program is not available, mix the medication with an unpalatable substance like dirt or coffee grounds, place it in a sealed container, and dispose of it in the household trash.[12]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with 1-(3,4-Dichlorophenyl)-3-hydroxyurea.
Sources
- 1. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Hydroxyurea (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. dea.gov [dea.gov]
- 12. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
